URAT1 inhibitor 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H20BrN3O4S3 |
|---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-[3-(4-cyclopropylnaphthalen-1-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H20BrN3O4S3/c28-17-7-9-18(10-8-17)38(34,35)30-24(32)15-37-27-29-25-22(13-14-36-25)26(33)31(27)23-12-11-19(16-5-6-16)20-3-1-2-4-21(20)23/h1-4,7-14,16H,5-6,15H2,(H,30,32) |
InChI Key |
DOVYBMLGVFODNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)C5=C(N=C4SCC(=O)NS(=O)(=O)C6=CC=C(C=C6)Br)SC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanism of URAT1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a critical protein in the renal regulation of uric acid homeostasis.[1][2] It is primarily expressed on the apical membrane of proximal tubule cells in the kidneys, where it is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[3][4][5] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia and gout.[6][7] This document synthesizes current structural and functional data to elucidate how this important class of drugs exerts its effects.
The Role of URAT1 in Urate Homeostasis
URAT1 functions as an anion exchanger, mediating the reabsorption of urate in exchange for intracellular organic anions like lactate and nicotinate.[2] This process is a key determinant of serum uric acid (sUA) levels. Dysfunctional URAT1, due to loss-of-function mutations, leads to renal hypouricemia, a condition characterized by low sUA and increased fractional excretion of uric acid, highlighting its central role in urate reabsorption.[4] In most individuals with gout, inefficient renal excretion of uric acid is the primary cause of hyperuricemia.[8] By blocking URAT1, inhibitors increase the excretion of uric acid in urine, thereby lowering sUA levels.[3]
The Molecular Mechanism of URAT1 Inhibition
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structure of URAT1 and how it interacts with inhibitors.[9][10][11] URAT1 belongs to the Solute Carrier 22 (SLC22) family and adopts a major facilitator superfamily (MFS) fold, operating through an alternating access mechanism.[6] Structural studies of URAT1 in complex with various inhibitors have revealed a common mechanism of action: the inhibitors bind within the central cavity of the transporter, locking it in an inward-facing conformation.[6][9][10] This conformational lock prevents the transporter from cycling between its inward- and outward-facing states, thereby sterically hindering the passage of uric acid.[12]
While the general mechanism is conserved, the specific interactions and binding modes differ among various inhibitors, accounting for their varying potencies and specificities.
Quantitative Analysis of URAT1 Inhibitors
The following tables summarize key quantitative data for several prominent URAT1 inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| Benzbromarone | 0.425 | - | A potent, non-selective inhibitor. Its use is limited in some regions due to concerns about hepatotoxicity.[4][6] |
| Lesinurad | 3.5 | - | A selective uric acid reabsorption inhibitor (SURI) approved for use in combination with a xanthine oxidase inhibitor.[4][8] |
| Verinurad | 0.025 | - | A potent and specific URAT1 inhibitor.[12] |
| Dotinurad | - | - | A selective URAT1 inhibitor approved in Japan, with minimal effects on other transporters like ABCG2, OAT1, and OAT3.[13][14] |
| Sulfinpyrazone | 32 | - | An FDA-approved drug for gout treatment.[4] |
| Pozdeutinurad (AR882) | - | - | A potent and selective next-generation URAT1 inhibitor currently in clinical development.[13][15] |
| Baicalein | 31.6 | - | A natural flavonoid that acts as a noncompetitive inhibitor.[16] |
| Nobiletin | 17.6 | - | A natural flavonoid found in citrus.[7] |
| Osthol | 78.8 | - | A natural coumarin that acts as a noncompetitive inhibitor.[16] |
IC50 and Ki values can vary depending on the experimental system and conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the characterization of URAT1 inhibitors. Below are outlines of key experimental protocols.
1. In Vitro URAT1 Inhibition Assay (Cell-based Uric Acid Uptake)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with a plasmid expressing human URAT1 (SLC22A12).
-
Protocol:
-
Seed URAT1-expressing HEK293 cells in 24-well plates and culture until confluent.
-
Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a solution containing [14C]-labeled uric acid and the corresponding concentration of the inhibitor.
-
After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. In Vivo Hyperuricemia Model (Potassium Oxonate-induced)
-
Objective: To evaluate the in vivo efficacy of a URAT1 inhibitor in a rodent model of hyperuricemia.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Acclimatize the animals for at least one week.
-
Induce hyperuricemia by intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor.
-
Administer the test URAT1 inhibitor or vehicle control orally or via another appropriate route at various doses. A positive control group receiving a known uricosuric agent (e.g., benzbromarone) should be included.
-
Collect blood samples at specified time points after drug administration.
-
Centrifuge the blood samples to obtain serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit.
-
Collect urine samples over a defined period to measure urinary uric acid excretion and calculate the fractional excretion of uric acid (FEUA).
-
Analyze the data to determine the dose-dependent effects of the inhibitor on serum uric acid levels and uric acid excretion.
-
Visualizing the Mechanism and Workflow
Diagram 1: Signaling Pathway of URAT1 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 10. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
- 13. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 14. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]
- 15. biopharmadive.com [biopharmadive.com]
- 16. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of URAT1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of serum uric acid levels.[1][2] Located on the apical membrane of proximal tubule cells in the kidney, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[2][3][4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia and gout.[2][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of URAT1 inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.
Core Concepts in URAT1 Inhibition
The development of URAT1 inhibitors has evolved from non-selective uricosuric agents to highly potent and selective molecules. The binding of these inhibitors to URAT1 blocks the conformational changes necessary for uric acid transport, effectively promoting its excretion.[6] Early compounds like probenecid and benzbromarone paved the way for newer, more targeted therapies such as lesinurad and verinurad.[2][6] SAR studies have been instrumental in optimizing the potency and selectivity of these inhibitors, focusing on key structural motifs that enhance interaction with the transporter.
Structure-Activity Relationship (SAR) of URAT1 Inhibitors
The SAR of URAT1 inhibitors can be broadly categorized into several chemical classes. The following tables summarize the quantitative data for representative compounds, highlighting the impact of structural modifications on inhibitory activity.
Diarylmethane-Based Inhibitors
A systematic exploration of the diarylmethane backbone has led to the discovery of highly potent URAT1 inhibitors, significantly more active than lesinurad and benzbromarone.[3][7]
| Compound | R Group | IC50 (µM) against human URAT1 | Fold Improvement vs. Lesinurad | Fold Improvement vs. Benzbromarone | Reference |
| Lesinurad | - | 7.18 | 1 | ~0.04 | [3] |
| Benzbromarone | - | 0.28 | ~25.6 | 1 | [3] |
| 1h | 4-CF3 | 0.035 | ~205 | ~8 | [3] |
Lesinurad Derivatives and Bioisosteres
Modifications to the lesinurad structure, particularly at the southern aromatic ring and the linker, have yielded compounds with significantly enhanced inhibitory potency.
| Compound | Modification | IC50 (µM) against human URAT1 | Reference |
| Lesinurad | Parent Compound | 7.2 | [8] |
| 1g (N-(pyridin-3-yl) sulfonamide moiety) | Bioisosteric replacement | 0.032 | [8] |
| LUM (imidazole analog) | Heterocyclic modification | 3.2 | [8] |
Natural Products and Their Derivatives
A diverse range of natural products have demonstrated URAT1 inhibitory activity, providing a rich source of novel scaffolds for drug discovery.
| Compound | Chemical Class | IC50 (µM) against human URAT1 | Reference |
| Baicalein | Flavonoid | 31.6 | [8][9] |
| Osthol | Coumarin | 78.8 | [8] |
| BDEO (deoxybenzoins oxime analog) | Flavonoid-like | Ki = 0.14 | [8][9] |
| Hesperetin | Flavonoid | 16.5 | [9] |
| Febuxostat | Non-purine XO inhibitor with URAT1 activity | 36.1 | [8] |
Other Synthetic URAT1 Inhibitors
| Compound | Description | IC50 (µM) against human URAT1 | Reference |
| CDER167 | Dual URAT1 and GLUT9 inhibitor | 2.08 ± 0.31 | [10] |
| RDEA3170 | Lesinurad derivative | 1.47 ± 0.23 | [10] |
| Probenecid | Early uricosuric agent | 31.12 ± 4.23 | [10] |
| CC18002 | Novel URAT1 inhibitor | 1.69 | [11][12] |
Experimental Protocols
The evaluation of URAT1 inhibitors involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against human URAT1.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). A control group is transfected with an empty vector or a reporter gene like GFP.[13][14][15]
2. Uric Acid Uptake Assay:
-
Transfected cells are seeded in 24-well plates.[15]
-
After 24-48 hours, the culture medium is removed, and the cells are washed with an uptake buffer (e.g., containing 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose).[10]
-
Cells are pre-incubated with various concentrations of the test inhibitor for 10-15 minutes.[10][15]
-
The uptake process is initiated by adding a solution containing [8-14C]-labeled uric acid (typically 25 µM) and the corresponding concentration of the inhibitor.[10]
-
The uptake is allowed to proceed for a defined period (e.g., 15-20 minutes) at 37°C.[10][15]
-
The reaction is terminated by washing the cells rapidly with ice-cold buffer.[10]
3. Measurement and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The protein concentration of each well is determined to normalize the uric acid uptake.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]
In Vivo Evaluation in a Hyperuricemic Mouse Model
This protocol outlines a general procedure for assessing the urate-lowering effect of a URAT1 inhibitor in an animal model.
1. Animal Model Induction:
-
Hyperuricemia is induced in mice (e.g., C57BL/6) by administering a uricase inhibitor, such as potassium oxonate, to prevent the breakdown of uric acid.[10]
-
Alternatively, a humanized URAT1 (hURAT1) transgenic knock-in mouse model can be used, which more accurately reflects human physiology.[14][17][18] Hyperuricemia in this model can be induced by hypoxanthine administration.[14][17][18]
2. Drug Administration:
-
The test compound is administered orally or via another appropriate route at various doses. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are included.[11][17]
3. Sample Collection and Analysis:
-
Blood samples are collected at different time points after drug administration.
-
Urine may also be collected to measure uric acid excretion.
-
Serum uric acid levels are determined using a colorimetric assay or HPLC.
4. Data Analysis:
-
The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.
-
The dose-response relationship is evaluated to determine the efficacy of the inhibitor.
Visualizing URAT1-Related Pathways and Workflows
Renal Uric Acid Reabsorption Pathway
The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule.
Caption: Key transporters in renal uric acid handling.
Experimental Workflow for URAT1 Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel URAT1 inhibitors.
Caption: Workflow for URAT1 inhibitor discovery.
References
- 1. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 18. biorxiv.org [biorxiv.org]
A Technical Guide to the Target Validation of URAT1 Inhibitors
Disclaimer: The term "URAT1 inhibitor 4" does not correspond to a specific, publicly documented compound in the provided research. This guide therefore provides a comprehensive overview of the target validation process for URAT1 inhibitors in general, drawing upon data and methodologies for various known inhibitors to illustrate the core principles and techniques for researchers, scientists, and drug development professionals.
Introduction: URAT1 as a Therapeutic Target for Hyperuricemia
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1][2][3] The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the urate filtered by the glomeruli.[4][5] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this process.[2][6] It is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.[2][4][6]
Given that an estimated 90% of hyperuricemia cases are due to impaired renal excretion of uric acid, inhibiting URAT1 is a primary strategy for developing uricosuric drugs—agents that increase uric acid excretion.[1][7] By blocking URAT1, these inhibitors reduce sUA levels, thereby preventing gout flares and managing chronic gout.[2][3][8] This makes URAT1 a well-validated and highly attractive target for the treatment of hyperuricemia and gout.[1][7][9]
URAT1 Inhibitor Landscape and Target Validation Overview
The development of URAT1 inhibitors has evolved from non-selective, traditional uricosurics to newer, more selective agents designed to minimize off-target effects and improve safety profiles.[8][10]
-
Traditional Uricosurics: Agents like probenecid and benzbromarone have been used for decades. However, they are often non-selective, inhibiting other transporters like OAT1, OAT3, and GLUT9, which can lead to adverse effects and drug-drug interactions.[10][11][12] Benzbromarone, while potent, has been associated with reports of hepatotoxicity.[4]
-
Selective URAT1 Inhibitors (sURAT1s): More recent research has focused on developing inhibitors with high selectivity for URAT1.[8][10]
-
Lesinurad: Approved in 2015 but later withdrawn for commercial reasons, it selectively inhibits URAT1, OAT1, OAT3, and OAT4.[8][10] It was indicated for use in combination with a xanthine oxidase inhibitor (XOI).[10][13]
-
Dotinurad: Approved in Japan in 2020, it is a selective URAT1 inhibitor with minimal effects on other key transporters like ABCG2, OAT1, and OAT3.[10]
-
Verinurad (RDEA3170): A potent and selective URAT1 inhibitor that has undergone Phase II clinical trials.[13][14][15]
-
Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor that has shown promising efficacy in reducing sUA and tophi volume in Phase 2 trials.[10][16]
-
Target validation for these inhibitors follows a structured workflow, beginning with in vitro characterization to confirm target engagement and selectivity, followed by in vivo studies in animal models to establish pharmacodynamic effects and preliminary efficacy, and culminating in clinical trials in human subjects.
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of Various URAT1 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a range of URAT1 inhibitors, providing a quantitative measure of their potency.
| Compound | Class/Origin | IC₅₀ (μM) | Notes |
| Synthetic Inhibitors | |||
| Verinurad (RDEA3170) | Selective URAT1 Inhibitor | 0.025 | Highly potent and specific.[15] |
| 1h | Lesinurad Analog | 0.035 | 200-fold more potent than Lesinurad.[9] |
| Benzbromarone | Traditional Uricosuric | 0.28 - 0.84 | Potent but associated with hepatotoxicity.[9][12] |
| CC18002 | Novel URAT1 Inhibitor | 1.69 | Investigated as a candidate for hyperuricemia treatment.[17] |
| CDER167 | Dual URAT1/GLUT9 Inhibitor | 2.08 | Also inhibits GLUT9 with an IC₅₀ of 91.55 μM.[12] |
| Lesinurad | Selective URAT1 Inhibitor | 3.5 - 7.18 | FDA-approved (later withdrawn).[9][17] |
| Febuxostat | XOI with URAT1 activity | 36.1 | Primarily a xanthine oxidase inhibitor.[1] |
| Probenecid | Traditional Uricosuric | 31.12 - 42 | Non-specific anion transporter inhibitor.[1][12] |
| Natural Product Inhibitors | |||
| Apigenin | Flavonoid | 0.64 | Competitively inhibits URAT1.[18] |
| Fisetin | Flavonoid | 7.5 - 12.77 | Strongest URAT1 inhibitory activity among tested flavonoids.[19][20] |
| Quercetin | Flavonoid | 12.6 | Identified from rooibos leaves.[20] |
| Naringenin | Flavonoid | 16.1 | Found in citrus.[1] |
| Nobiletin | Flavonoid | 17.6 | Found in citrus.[1][18] |
| Baicalein | Flavonoid | 31.6 | Non-competitively inhibits URAT1.[1][18] |
| Osthol | Coumarin | 78.8 | Isolated from Cnidium monnieri.[1][21] |
Table 2: Summary of In Vivo Efficacy Studies
This table presents data from preclinical and clinical studies, demonstrating the uric acid-lowering effects of URAT1 inhibitors.
| Compound | Model | Dose | Key Finding |
| Pozdeutinurad (AR882) | Gout patients with tophi (Phase 2B) | 75 mg/day | 50% reduction in sUA at 3 months; 30.7% decrease in urate crystal volume at 6 months.[16] |
| CDER167 | Potassium Oxonate-induced Hyperuricemic Mice | 10 mg/kg/day | More effective at lowering sUA and promoting uric acid excretion than RDEA3170 at 20 mg/kg.[12] |
| Baicalein | Potassium Oxonate-induced Hyperuricemic Mice | 200 mg/kg | Significantly lowered urate levels by increasing urate excretion.[1] |
| BDEO (Deoxybenzoins Oxime Analog) | Potassium Oxonate-induced Hyperuricemic Mice | 5 mg/kg | Significantly decreased serum urate; effect comparable to allopurinol or benzbromarone at 10 mg/kg.[1] |
| Apigenin | Potassium Oxonate-induced Hyperuricemic Nephropathy Mice | 100 mg/kg | Promoted uric acid excretion by inhibiting URAT1 activity.[18] |
| Naringenin (Glycon form) | Potassium Oxonate-induced Hyperuricemic Mice | 100 mg/kg | Reduced serum uric acid levels by 89%.[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell-Based Uric Acid Uptake Assay
This assay is the cornerstone for identifying and characterizing URAT1 inhibitors by directly measuring their effect on the transporter's function.
Objective: To determine the inhibitory activity (e.g., IC₅₀) of a test compound on URAT1-mediated uric acid transport.
Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with human URAT1 (hURAT1). A mock-transfected or empty vector-transfected HEK293 cell line is used as a negative control.[17][20]
-
Radiolabeled Substrate: [¹⁴C]-uric acid or [³H]-uric acid.[12]
-
Uptake Buffer: e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose.[12]
-
Test Compounds: URAT1 inhibitor candidates dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls: Known URAT1 inhibitors like benzbromarone or probenecid.[12][22]
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Cell Culture: Plate the hURAT1-expressing HEK293 cells and mock-transfected cells in multi-well plates and grow to confluence.
-
Pre-incubation: Remove the culture medium and wash the cells with the uptake buffer. Pre-incubate the cells in the uptake buffer for approximately 15 minutes at 37°C.[12]
-
Initiation of Uptake: Start the transport assay by adding the uptake buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 25 μM) and varying concentrations of the test compound or controls.[12]
-
Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at 37°C.[5][12]
-
Termination: Stop the uptake reaction by rapidly washing the cells three times with ice-cold buffer (e.g., DPBS) to remove extracellular radiolabeled substrate.[12]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the URAT1-specific uptake by subtracting the radioactivity measured in mock-transfected cells from that in hURAT1-expressing cells.[20]
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC₅₀ value.[17]
-
Protocol 2: In Vivo Hyperuricemia Animal Model
This protocol describes the induction of hyperuricemia in mice, a standard preclinical model for evaluating the efficacy of urate-lowering therapies.
Objective: To evaluate the in vivo efficacy of a URAT1 inhibitor in reducing serum uric acid levels and promoting urinary uric acid excretion.
Materials:
-
Animals: Male Kunming or C57BL/6 mice.
-
Inducing Agents: Potassium oxonate (a uricase inhibitor) and hypoxanthine (a uric acid precursor).[17][23]
-
Test Compound: URAT1 inhibitor candidate.
-
Positive Control: Allopurinol or benzbromarone.
-
Vehicle: Appropriate solvent for the test compound and controls.
-
Metabolic Cages: For 24-hour urine collection.
Methodology:
-
Acclimatization: Acclimate the animals to laboratory conditions for at least one week.
-
Model Induction:
-
Administer potassium oxonate (e.g., 250-300 mg/kg) intraperitoneally or orally to inhibit the uricase enzyme, which breaks down uric acid in rodents.[1]
-
Approximately one hour later, administer hypoxanthine (e.g., 200-300 mg/kg) by the same route to provide a substrate for uric acid production.[17][23] This combined administration reliably induces a state of acute or subacute hyperuricemia.
-
-
Drug Administration:
-
Divide the animals into groups: Normal Control, Model Control (vehicle), Positive Control, and Test Compound groups (at various doses).
-
Administer the test compound, positive control, or vehicle orally once daily for a specified period (e.g., 7 days for sub-acute studies).[12]
-
-
Sample Collection:
-
On the final day of the study, place the animals in metabolic cages for 24-hour urine collection.
-
At the end of the experiment (e.g., 1-2 hours after the final drug administration), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to obtain serum.
-
Measure the concentration of uric acid in the serum and urine using a commercial assay kit.
-
Measure creatinine levels in serum and urine to assess renal function and calculate the fractional excretion of uric acid (FEUA).
-
-
Data Analysis: Compare the sUA levels, 24-hour urinary uric acid excretion, and FEUA between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: URAT1 mediates uric acid reabsorption from urine in exchange for an intracellular anion. URAT1 inhibitors block this process.
Caption: A stepwise workflow for validating URAT1 as a drug target, from initial in vitro screening to clinical trials.
Caption: Logical relationship showing how in vitro target engagement data justifies and is confirmed by in vivo efficacy studies.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 11. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acrconvergencetoday.org [acrconvergencetoday.org]
- 17. mdpi.com [mdpi.com]
- 18. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bioivt.com [bioivt.com]
- 23. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 inhibitor 4 and its effects on GLUT9
An in-depth analysis of URAT1 Inhibitor 4, a dual-target agent, and its effects on the urate transporter GLUT9, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 2700292-02-8) is a potent, orally active derivative of Lesinurad that functions as an inhibitor of Urate Transporter 1 (URAT1)[1][2][3]. Critically, this compound also exhibits inhibitory activity against Glucose Transporter 9 (GLUT9), positioning it as a dual inhibitor[1][4][5]. Both URAT1 and GLUT9 are key proteins in the process of renal urate reabsorption and are significant targets for the development of drugs to treat hyperuricemia and gout[6][7][8][9]. By inhibiting both of these transporters, compounds like this compound can effectively increase the excretion of uric acid[10].
Uric acid homeostasis is largely maintained by the kidneys, where urate transporters regulate its reabsorption and secretion. URAT1 is located on the apical membrane of proximal tubule epithelial cells and is responsible for the reabsorption of uric acid from the tubular lumen back into the cells. GLUT9, on the other hand, facilitates the exit of this reabsorbed uric acid from the cells across the basolateral membrane and into the bloodstream[8][11]. Therefore, inhibiting both transporters offers a comprehensive mechanism to reduce serum uric acid levels[12].
Quantitative Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other relevant compounds against both URAT1 and GLUT9. This allows for a direct comparison of their activity and selectivity profiles.
| Compound | URAT1 IC50 (µM) | GLUT9 IC50 (µM) | Compound Type |
| This compound | 7.56 ± 0.52[1] | 55.96 ± 10.38[1][4][5] | Dual Inhibitor |
| Lesinurad | 3.53[13][14] | No inhibition up to 100 µM[13][14][15] | Selective URAT1 Inhibitor |
| Verinurad (RDEA3170) | 1.47 ± 0.23[6][8] | No inhibition at 100 µM[6][7][8] | Selective URAT1 Inhibitor |
| Benzbromarone | 0.84 ± 0.17[8] | 31.45 ± 10.45[8] | Dual Inhibitor |
| Probenecid | 31.12 ± 4.23[8] | 636.30 ± 10.40[8] | Dual Inhibitor (weak on GLUT9) |
| CDER167 | 2.08 ± 0.31[6][7][8] | 91.55 ± 15.28[6][7][8] | Dual Inhibitor |
| KPH2f | 0.24[16][17] | 9.37 ± 7.10[16][17] | Dual Inhibitor |
| URAT1/GLUT9-IN-1 | 2.01[18] | 18.21[18] | Dual Inhibitor |
Signaling and Transport Pathway
The following diagram illustrates the roles of URAT1 and GLUT9 in the renal proximal tubule and the mechanism of action for dual inhibitors.
Experimental Protocols
The inhibitory effects of compounds on URAT1 and GLUT9 are typically determined using in vitro cell-based uric acid uptake assays. The following protocol is a representative methodology based on published studies[8][19].
Objective: To determine the IC50 value of a test compound (e.g., this compound) against human URAT1 and GLUT9 transporters.
1. Cell Culture and Transporter Expression:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used due to their low endogenous transporter expression and high transfection efficiency[6][7][8].
-
Transfection: Cells are transiently transfected with plasmids encoding either human URAT1 (SLC22A12) or human GLUT9 (SLC2A9). A control group is transfected with an empty vector to measure background uric acid uptake. Transfection is typically performed using a lipid-based reagent (e.g., Lipofectamine).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Assays are typically performed 24-48 hours post-transfection.
2. Radiolabeled Uric Acid Uptake Assay:
-
Preparation: On the day of the assay, cultured cells are washed three to four times with an ice-cold, sodium-free uptake buffer (e.g., containing 141 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) to remove media and stop transporter activity[19].
-
Inhibition: Cells are pre-incubated for a set period (e.g., 15-30 minutes) at 37°C with the uptake buffer containing various concentrations of the test compound (this compound) or a positive control (e.g., Benzbromarone)[8][20].
-
Uptake Initiation: The uptake process is initiated by adding a reaction mix containing a fixed concentration of radiolabeled [14C]-uric acid (e.g., 25 µM) to each well[8].
-
Incubation: The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled uric acid[8].
-
Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular [14C]-uric acid[8].
-
Cell Lysis and Scintillation Counting: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH)[8]. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Calculation: The transporter-specific uptake is calculated by subtracting the radioactivity measured in the empty-vector control cells from that of the URAT1- or GLUT9-expressing cells.
-
IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control (0% inhibition). The data are then fitted to a nonlinear regression model (log[inhibitor] vs. response) to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uric acid uptake by 50%.
Experimental Workflow Visualization
The following flowchart outlines the key steps in the experimental protocol for evaluating a URAT1/GLUT9 inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. InvivoChem [invivochem.com]
- 3. This compound | URAT1抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. URAT1 and GLUT9 as drug targets in gout: progress in transporter-directed therapies and delivery technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual URAT1/GLUT9 inhibitor(Shandong University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | Interaction Between ITM2B and GLUT9 Links Urate Transport to Neurodegenerative Disorders [frontiersin.org]
- 20. Urate transport capacity of glucose transporter 9 and urate transporter 1 in cartilage chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The role of URAT1 in hyperuricemia and gout pathophysiology
An In-depth Technical Guide to the Role of URAT1 in Hyperuricemia and Gout Pathophysiology
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for the reabsorption of uric acid in the renal proximal tubules. It plays a pivotal role in maintaining urate homeostasis, and its dysregulation is a key factor in the pathophysiology of hyperuricemia and gout. By mediating the exchange of urate for intracellular anions, URAT1 reclaims approximately 90% of the urate filtered by the glomeruli. Genetic variations within SLC22A12 that alter URAT1 function are strongly associated with serum urate levels and the risk of developing gout. Consequently, URAT1 has emerged as a principal therapeutic target for uricosuric agents, drugs designed to increase uric acid excretion. This guide provides a comprehensive technical overview of URAT1's structure, function, genetic significance, and role as a drug target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
URAT1: The Gatekeeper of Renal Urate Reabsorption
URAT1 is an integral membrane protein located on the apical (luminal) side of proximal tubule epithelial cells in the kidney. It functions as an anion exchanger, mediating the reabsorption of urate from the tubular fluid back into the circulation.
Mechanism of Transport
The transport process is electroneutral and occurs in exchange for various monovalent organic anions, such as lactate, nicotinate, and pyrazinoate. This exchange mechanism creates a gradient that drives urate from the urinary space into the renal cells. Once inside the cell, urate is transported across the basolateral membrane into the bloodstream, a process primarily mediated by the glucose transporter 9 (GLUT9), also known as SLC2A9. The coordinated action of apical transporters like URAT1 and basolateral transporters like GLUT9 is crucial for net urate reabsorption.
Genetic Variants of SLC22A12 and Clinical Impact
Genetic polymorphisms in the SLC22A12 gene significantly influence URAT1 function and, consequently, an individual's predisposition to hyperuricemia and gout. Loss-of-function mutations reduce urate reabsorption, leading to renal hypouricemia, a condition characterized by low serum urate levels and high fractional excretion of uric acid (FEUA). Conversely, variants that enhance URAT1 activity or expression can lead to increased urate reabsorption and hyperuricemia. Several single nucleotide polymorphisms (SNPs) have been identified and their association with gout risk quantified.[1][2]
Data Presentation: Table 1. Association of SLC22A12 Variants with Hyperuricemia and Gout
| SNP ID | Effect on Function | Population Studied | Association with Hyperuricemia/Gout | Odds Ratio (OR) [95% CI] | Reference |
| rs121907892 (W258X) | Loss-of-function | Japanese | Protective | 0.0338 (for gout) | [1] |
| rs3825016 | Risk Factor | Multiple | Increased Risk | Associated with hyperuricemia risk | [3] |
| rs3825018 | Risk Factor | Multiple | Increased Risk | Associated with hyperuricemia risk | [3] |
| rs11231825 | Protective | Vietnamese | Decreased Risk | 0.712 [0.526–0.964] (C vs T allele) | [4] |
| rs475688 | Protective | Multiple | Decreased Risk | Protective against hyperuricemia | [3] |
URAT1 as a Premier Therapeutic Target
The central role of URAT1 in reabsorbing the majority of filtered urate makes it an ideal target for treating hyperuricemia.[1] Drugs that inhibit URAT1 are known as uricosurics. By blocking the transporter, these agents prevent urate reabsorption, leading to increased urinary excretion and a subsequent reduction in serum urate levels.
Quantitative Data on URAT1 Inhibitors
The potency and efficacy of URAT1 inhibitors are critical parameters in drug development. In vitro studies typically determine the half-maximal inhibitory concentration (IC50), while clinical trials measure the percent reduction in serum uric acid (sUA).
Data Presentation: Table 2. In Vitro Inhibitory Potency of Selected Uricosurics against Human URAT1
| Compound | IC50 / Ki | Notes | Reference |
| Dotinurad | 8 nM - 37.2 nM | Highly selective URAT1 inhibitor | [5][6][7] |
| Verinurad | 25 nM | Selective URAT1 inhibitor | [5][8] |
| URAT1 inhibitor 3 | 0.8 nM | Potent, selective investigational inhibitor | [5][8] |
| Benzbromarone | 0.22 µM | Potent but associated with hepatotoxicity | [9] |
| Lesinurad | 3.5 µM | Also inhibits OAT1 and OAT3 | [8][9] |
| Arhalofenate | - | Uricosuric and anti-inflammatory properties | [10][11] |
| Probenecid | 22 µM | Older, less potent uricosuric | [9] |
| Epaminurad | 57 nM (Ki) | Orally active and selective | [8] |
Data Presentation: Table 3. Clinical Efficacy of URAT1 Inhibitors
| Drug | Dose | Study Phase | % sUA Reduction (from baseline) | % Patients Reaching sUA ≤ 6.0 mg/dL | Reference |
| Dotinurad | 2 mg/day | Phase II/III | 42.2% - 50.9% | 82.8% - 89.5% | [12][13][14] |
| Dotinurad | 4 mg/day | Phase II/III | 60.4% - 64.4% | 95.2% - 100% | [12][13][14][15] |
| Arhalofenate | 800 mg/day | Phase IIb | 16.5% | 11.8% | [11][16][17] |
Experimental Protocols for Studying URAT1
Investigating URAT1 function and screening for novel inhibitors requires robust experimental models. Cell-based urate transport assays are a cornerstone of this research.
Protocol: Generation of a Stable URAT1-Expressing HEK293 Cell Line
This protocol describes the generation of a human embryonic kidney 293 (HEK293) cell line that constitutively expresses human URAT1, suitable for high-throughput screening.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
Lentiviral vector containing the human SLC22A12 coding sequence and an antibiotic resistance gene (e.g., puromycin)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine)
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the URAT1-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Seed target HEK293 cells in a 6-well plate. The next day, replace the medium with fresh medium containing Polybrene (e.g., 8 µg/mL) and the lentiviral supernatant at various dilutions.
-
Incubation: Incubate the cells with the virus for 48-72 hours.
-
Selection: Replace the virus-containing medium with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 1-2 µg/mL puromycin, predetermined by a kill curve).
-
Expansion: Change the selection medium every 2-3 days. Non-transduced cells will die off. Once stable, antibiotic-resistant colonies appear (typically 1-2 weeks), expand them into a larger culture vessel.
-
Validation: Confirm URAT1 expression and function via Western blot, qPCR, or a functional urate uptake assay.[18][19][20]
Protocol: [14C]-Urate Transport Assay in URAT1-Expressing Cells
This assay measures the uptake of radiolabeled uric acid into cells to quantify URAT1 transport activity and assess the potency of inhibitors.
Materials:
-
Stable URAT1-HEK293 cells and parental (non-transfected) HEK293 cells
-
24-well plates
-
Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4
-
[14C]-Uric Acid stock solution
-
Unlabeled uric acid
-
Test inhibitors (e.g., benzbromarone as a positive control)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed URAT1-HEK293 and parental HEK293 cells into 24-well plates and grow to ~80-90% confluency.[21]
-
Pre-incubation: Aspirate the growth medium and wash cells twice with KRH buffer. For inhibition studies, pre-incubate the cells with KRH buffer containing various concentrations of the test compound for 15-30 minutes at 37°C.
-
Uptake Initiation: Start the transport reaction by adding KRH buffer containing a fixed concentration of [14C]-Uric Acid (e.g., 10-50 µM).
-
Uptake Termination: After a defined time (e.g., 2-5 minutes, within the linear uptake range), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells in each well by adding lysis buffer.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake measured in parental HEK293 cells from the total uptake in URAT1-HEK293 cells to determine URAT1-specific transport. For inhibition studies, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[21][22]
Conclusion and Future Directions
URAT1 is unequivocally a central figure in the pathophysiology of hyperuricemia and gout. Its function as the primary renal urate reabsorber makes it a highly validated and attractive target for drug development. The development of newer, highly selective URAT1 inhibitors like dotinurad represents a significant advancement over older, non-selective uricosurics, promising improved efficacy and safety profiles. Future research will likely focus on the structural biology of URAT1 to enable rational drug design, the investigation of its interaction with other renal transporters, and the long-term clinical outcomes of potent and selective URAT1 inhibition. Understanding the complex interplay of genetic factors, transporter function, and environmental influences will be key to personalizing the management of gout and hyperuricemia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genetics of hyperuricemia and gout: Insights from recent genome-wide association studies and Mendelian randomization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Association Between SLC22A12 Variants and Susceptibility to Hyperuricemia: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphisms of ABCG2 and SLC22A12 Genes Associated with Gout Risk in Vietnamese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Pursuit of a Dual-Benefit Antigout Drug: A First Look at Arhalofenate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Uric acid-lowering effect of dotinurad, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. addgene.org [addgene.org]
- 19. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 20. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of URAT1 Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2][3] Located in the apical membrane of proximal tubule cells, it plays a significant role in maintaining plasma uric acid levels. Consequently, URAT1 has emerged as a key therapeutic target for hyperuricemia and gout.[1][2][3] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels. This document provides detailed experimental protocols for the in vitro characterization of URAT1 inhibitors, with a specific focus on "URAT1 inhibitor 4," a derivative of Lesinurad.[4]
This compound: A Profile
This compound is a potent and orally active inhibitor of URAT1 with a reported half-maximal inhibitory concentration (IC50) of 7.56 μM.[4] As a derivative of the known URAT1 inhibitor Lesinurad, it represents a promising candidate for further investigation in the development of novel treatments for hyperuricemia.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in comparison to other known URAT1 inhibitors. This data is essential for benchmarking the activity of novel compounds.
| Compound | IC50 (μM) | Assay System | Reference |
| This compound | 7.56 | Not specified | [4] |
| Benzbromarone | ~0.3 | HEK293-URAT1 cells | [5] |
| Lesinurad | 7.18 | Not specified | [6] |
| Probenecid | 1518.67 ± 8.08 | HEK293T cells (6-CFL substrate) | |
| Febuxostat | 36.1 | Fluorescence-based assay | [5] |
| Baicalein (Compound 4) | 31.6 | Not specified | [5] |
| Febuxostat-derived (Compound 4/29) | 10.8 | Not specified | [5] |
Experimental Protocols
Cell-Based Uric Acid Uptake Assay
This assay directly measures the inhibition of URAT1-mediated uptake of uric acid into cells stably expressing the transporter.
a. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For stable expression, transfect HEK293 cells with a plasmid encoding human URAT1 (SLC22A12) using a suitable transfection reagent.
-
Select and maintain a stable cell line using an appropriate selection marker (e.g., G418).
-
Confirm URAT1 expression via Western blot or qPCR.
b. Uric Acid Uptake Protocol:
-
Seed the stably transfected HEK293-hURAT1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing various concentrations of this compound or other test compounds.
-
Initiate the uptake by adding transport buffer containing [14C]-labeled uric acid (final concentration, e.g., 10 µM) and the test compounds.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of each well to normalize the uptake data.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Fluorescence-Based URAT1 Inhibition Assay
This method utilizes a fluorescent substrate for URAT1, offering a non-radioactive alternative for high-throughput screening. 6-carboxyfluorescein (6-CFL) has been reported as a substrate for URAT1.
a. Cell Preparation:
-
Prepare HEK293-hURAT1 cells as described in the uric acid uptake assay protocol.
-
Seed the cells in a black, clear-bottom 96-well plate.
b. Assay Protocol:
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with this compound or other test compounds at various concentrations for 10-15 minutes at 37°C.
-
Add the fluorescent substrate 6-CFL (final concentration, e.g., 5 µM) to initiate the uptake.
-
Incubate for an optimized period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by washing with ice-cold transport buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader at an appropriate excitation/emission wavelength (e.g., ~492/517 nm for fluorescein).
-
Calculate the IC50 values as described for the uric acid uptake assay.
Mandatory Visualizations
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Caption: Workflow for in vitro URAT1 inhibition assays.
References
- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for URAT1 Inhibitor 4 in a Cell-Based Uric Acid Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of serum uric acid levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a promising therapeutic strategy to increase uric acid excretion and manage hyperuricemia and gout.[1][2][3]
URAT1 inhibitor 4 is a potent and orally active inhibitor of URAT1, with a reported IC50 of 7.56 µM.[4] These application notes provide a detailed protocol for utilizing this compound in a cell-based uric acid uptake assay, a fundamental method for characterizing the inhibitory activity of compounds targeting URAT1. The assay described herein is designed for researchers in drug discovery and development to assess the in vitro efficacy of URAT1 inhibitors.
Mechanism of Action
URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates.[1] URAT1 inhibitors, such as this compound, bind to the transporter, blocking the passage of uric acid and thereby preventing its reabsorption into the blood.[2][3] This leads to increased renal excretion of uric acid and a subsequent reduction in serum uric acid levels.[3]
Figure 1: URAT1 Inhibition Pathway.
Experimental Protocols
Cell-Based Uric Acid Uptake Assay
This protocol is designed for a 24-well plate format but can be adapted for other plate formats. The assay utilizes human embryonic kidney (HEK293) cells transiently or stably expressing human URAT1.
Materials
-
HEK293 cells
-
HEK293 cells stably or transiently transfected with human URAT1 (hURAT1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (for transient transfection)
-
Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer
-
[14C]-Uric Acid
-
This compound
-
Benzbromarone (positive control inhibitor)
-
Scintillation fluid
-
Scintillation counter
-
24-well cell culture plates
Methods
-
Cell Culture and Seeding:
-
Culture HEK293 and hURAT1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 24-well plates at a density of approximately 2.5 x 105 cells per well.[5]
-
Allow cells to adhere and grow to approximately 80% confluency before the assay.[5]
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS or Krebs-Ringer buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Prepare a stock solution of benzbromarone as a positive control inhibitor.
-
-
Uric Acid Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS or Krebs-Ringer buffer.
-
Pre-incubate the cells with the desired concentrations of this compound or benzbromarone in buffer for 10-30 minutes at 37°C.[1][5] For the control wells, add buffer with the corresponding concentration of DMSO.
-
Initiate the uptake reaction by adding the buffer containing [14C]-uric acid (a typical concentration is 200 µM) and the respective inhibitor concentrations.[1]
-
Incubate for a defined period, typically 5-15 minutes, at 37°C.[1][6] The incubation time should be within the linear range of uptake.
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS or Krebs-Ringer buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from mock-transfected or untransfected HEK293 cells to determine the specific URAT1-mediated uptake.
-
Normalize the data to the protein concentration of each well, if necessary.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis with software such as GraphPad Prism.
-
Figure 2: Experimental Workflow.
Data Presentation
The inhibitory activity of this compound and a control inhibitor, benzbromarone, can be summarized in a table for clear comparison.
| Compound | Target | Cell Line | Assay Method | IC50 (µM) |
| This compound | URAT1 | hURAT1-HEK293 | [14C]-Uric Acid Uptake | 7.56[4] |
| Benzbromarone | URAT1 | hURAT1-HEK293 | [14C]-Uric Acid Uptake | ~0.29[7] |
Note: The provided IC50 values are based on published data and may vary depending on the specific experimental conditions.
Troubleshooting
-
High Background Uptake in Control Cells: Ensure that the washing steps are performed quickly and with ice-cold buffer to minimize non-specific transport.
-
Low URAT1-Specific Uptake: Verify the expression of URAT1 in the transfected cells using methods like Western blotting or immunofluorescence. Optimize the transfection efficiency if necessary.
-
High Variability Between Replicates: Ensure consistent cell seeding density and precise timing of incubation and washing steps.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in a cell-based uric acid uptake assay. This experimental setup is a robust and reliable method for characterizing the potency of URAT1 inhibitors and is a critical tool in the preclinical development of novel therapeutics for hyperuricemia and gout. Careful adherence to the protocol and appropriate data analysis will yield reproducible and meaningful results for the evaluation of URAT1-targeted compounds.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for URAT1 Inhibitor 4 in Hyperuricemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical factor in the pathogenesis of gout and is associated with hypertension, cardiovascular disease, and chronic kidney disease.[1][2] Uric acid is the final product of purine metabolism, and its levels are balanced by production and elimination.[3] The majority of uric acid is reabsorbed in the kidneys, a process primarily mediated by urate transporter 1 (URAT1), also known as SLC22A12.[4][5] URAT1 is located on the apical membrane of proximal tubule cells in the kidney and is responsible for approximately 90% of urate reabsorption.[5] Consequently, inhibiting URAT1 is a key therapeutic strategy for lowering sUA levels by promoting its excretion in urine.[2][3]
These application notes provide a detailed protocol for evaluating the efficacy of a novel URAT1 inhibitor, designated as "URAT1 Inhibitor 4," in a chemically-induced hyperuricemia animal model. The protocol outlines the induction of hyperuricemia, administration of the inhibitor, and subsequent biochemical and histological analyses.
Mechanism of Action: URAT1 Inhibition
URAT1 functions as a urate/anion exchanger, reabsorbing uric acid from the renal tubules back into the bloodstream in exchange for intracellular anions.[4] URAT1 inhibitors competitively block this transporter, thereby preventing uric acid reabsorption.[2][3] This leads to an increase in the fractional excretion of uric acid and a reduction in sUA concentrations, which helps to prevent the formation of urate crystals associated with gout.[2]
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Potassium Oxonate-Induced Hyperuricemia Model for URAT1 Inhibitor Testing
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout and is associated with other conditions such as kidney disease and cardiovascular disorders.[1][2] The development of novel therapeutic agents to manage hyperuricemia is an active area of research. Urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys, has emerged as a promising target for uricosuric drugs.[3][4][5] To facilitate the in vivo evaluation of URAT1 inhibitors, a reliable and reproducible animal model of hyperuricemia is essential.
This document provides detailed application notes and protocols for establishing a hyperuricemia model in rodents using potassium oxonate, a potent uricase inhibitor.[2][6][7][8] In rodents, uricase (urate oxidase) breaks down uric acid into the more soluble allantoin.[9] By inhibiting this enzyme, potassium oxonate leads to an accumulation of uric acid in the blood, mimicking human hyperuricemia.[2][7] This model is widely used for screening and evaluating the efficacy of xanthine oxidase inhibitors and uricosuric agents, including URAT1 inhibitors.[10][11][12]
I. Experimental Protocols
A. Animal Model Selection and Husbandry
-
Species: Male Sprague-Dawley rats or Kunming/ICR mice are commonly used.[12][13]
-
Age/Weight: Animals are typically 5-8 weeks old, with weights ranging from 180-220g for rats and 25-30g for mice.[12][14]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[8]
-
Housing Conditions: Maintain a controlled environment with a temperature of 22 ± 2°C, humidity of 50-60%, and a 12-hour light/dark cycle.[8][12]
-
Diet: Provide standard laboratory chow and water ad libitum.
B. Induction of Hyperuricemia
Two primary protocols are presented: potassium oxonate alone and in combination with a purine precursor like hypoxanthine. The combination model often results in a more pronounced and stable hyperuricemia.[7][15]
Protocol 1: Potassium Oxonate-Induced Hyperuricemia
-
Preparation of Potassium Oxonate Suspension:
-
Administration:
-
Model Confirmation:
-
On the day after the final administration, collect blood samples to measure serum uric acid levels. A significant increase compared to the control group confirms the successful establishment of the model.
-
Protocol 2: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia
This combination model enhances uric acid production (from hypoxanthine) while inhibiting its breakdown (by potassium oxonate), leading to a more robust hyperuricemic state.[15][17]
-
Preparation of Reagents:
-
Administration:
-
Model Confirmation:
-
Collect blood samples 1-2 hours after the final administration on the last day to measure serum uric acid levels.
-
C. Administration of Test Compounds (URAT1 Inhibitors)
-
Preparation of Test Compound:
-
Dissolve or suspend the URAT1 inhibitor and positive control drugs (e.g., benzbromarone, allopurinol) in an appropriate vehicle.
-
-
Dosing Regimen:
-
Experimental Groups:
-
Normal Control: Receives vehicle only.
-
Model Control (Hyperuricemic): Receives potassium oxonate (and hypoxanthine, if applicable) and the vehicle for the test compound.
-
Positive Control: Receives the hyperuricemia-inducing agents and a known inhibitor (e.g., benzbromarone for uricosuric effect, allopurinol for anti-hyperuricemic effect).[18][19][20]
-
Test Groups: Receive the hyperuricemia-inducing agents and different doses of the URAT1 inhibitor.
-
D. Sample Collection and Biochemical Analysis
-
Blood Collection:
-
At the end of the experimental period, collect blood from the retro-orbital plexus or by cardiac puncture under anesthesia.
-
Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
-
Urine Collection:
-
House the animals in metabolic cages for 24 hours to collect urine samples.
-
Measure the total volume and store aliquots at -20°C.
-
-
Biochemical Assays:
-
Serum and Urine Uric Acid: Measured using a colorimetric uric acid assay kit, which is based on the uricase-catalyzed oxidation of uric acid.[21][22][23][24] The absorbance is read at a specific wavelength (e.g., 520-590 nm) and is proportional to the uric acid concentration.[21][23][25]
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are markers of renal function and can be measured using commercially available assay kits.
-
Fractional Excretion of Uric Acid (FEUA): This is a key parameter for evaluating the uricosuric effect of a URAT1 inhibitor. It is calculated using the following formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100
-
II. Data Presentation
The following tables summarize typical quantitative data obtained from potassium oxonate-induced hyperuricemia models and the effects of reference compounds.
Table 1: Serum Uric Acid Levels in Different Hyperuricemia Models
| Animal Model | Induction Method | Duration | Serum Uric Acid (Control) | Serum Uric Acid (Model) | Fold Increase | Reference |
| Mice | Potassium Oxonate (300 mg/kg, i.p.) + Hypoxanthine (300 mg/kg, p.o.) | 7 days | 66.87 µmol/L | 120.91 µmol/L | ~1.8x | [10] |
| Rats | Potassium Oxonate (250 mg/kg, p.o.) | 7 days | ~1.5 mg/dL | ~3.5 mg/dL | ~2.3x | [16] |
| Mice | Potassium Oxonate (250 mg/kg, i.p.) | Single dose | ~1.5 mg/dL | ~4.5 mg/dL (at 2h) | ~3.0x | [6] |
| Rats | Potassium Oxonate (750 mg/kg, p.o.) | 14 days | ~120 µmol/L | ~250 µmol/L | ~2.1x | [13] |
Table 2: Efficacy of URAT1 Inhibitors and Other Anti-Hyperuricemic Agents
| Animal Model | Treatment | Dose | % Reduction in Serum Uric Acid | Effect on FEUA | Reference |
| Mice (PO/HX) | Febuxostat | 5 mg/kg | ~45% | Not specified | [10] |
| Rats (PO) | Allopurinol | 5 mg/kg | Significant reduction | No significant change | [16] |
| Rats (PO) | Benzbromarone | Not specified | Significant reduction | Increased by ~4-fold | [16] |
| Mice (PO) | CDER167 (URAT1/GLUT9 inhibitor) | 10 mg/kg | More effective than RDEA3170 | Significantly promoted uric acid excretion | [11] |
| Rats (PO) | Polydatin | 50 mg/kg | Significant decrease | Not specified | [14] |
III. Visualization of Pathways and Workflows
A. URAT1 Signaling Pathway in Renal Uric Acid Reabsorption
Caption: Renal uric acid reabsorption via URAT1 and GLUT9 transporters.
B. Experimental Workflow for URAT1 Inhibitor Testing
Caption: Workflow for evaluating URAT1 inhibitors in a hyperuricemia model.
C. Mechanism of Potassium Oxonate-Induced Hyperuricemia
Caption: Potassium oxonate inhibits uricase, leading to uric acid accumulation.
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice [frontiersin.org]
- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ChondroT on potassium Oxonate-induced Hyperuricemic mice: downregulation of xanthine oxidase and urate transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Polydatin attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation via the AMPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine-induced chronic hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of benzbromarone on allopurinol/oxypurinol kinetics in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allopurinol, Benzbromarone, or a Combination in Treating Patients with Gout: Analysis of a Series of Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allopurinol, benzbromarone, or a combination in treating patients with gout: analysis of a series of outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. biolabo.fr [biolabo.fr]
- 23. raybiotech.com [raybiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for In Vitro Testing of URAT1 Inhibitor 4 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1] Primarily located in the apical membrane of proximal tubule cells in the kidney, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary risk factor for the development of gout.[2] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and manage hyperuricemia.[2][4]
URAT1 inhibitor 4 is a derivative of Lesinurad and has been identified as a potent and orally active inhibitor of URAT1.[5] These application notes provide detailed protocols for the in vitro evaluation of this compound in Human Embryonic Kidney 293 (HEK293) cells, a widely used cell line for studying transporter proteins.
Mechanism of Action
URAT1 functions as an anion exchanger, mediating the uptake of uric acid from the renal tubule in exchange for intracellular anions such as lactate and nicotinate.[1] By blocking this transporter, URAT1 inhibitors prevent the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction of uric acid levels in the blood.[2] URAT1 inhibitors are considered a vital therapeutic option for managing hyperuricemia and gout.[2][4]
Data Presentation
The inhibitory activity of this compound has been quantified, providing key metrics for its efficacy and selectivity.
| Inhibitor | Target | IC50 Value (μM) |
| This compound | URAT1 | 7.56 ± 0.52[5] |
| This compound | GLUT9 | 55.96 ± 10.38[5] |
Table 1: IC50 values of this compound against URAT1 and GLUT9.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of URAT1 and the experimental process for testing inhibitors, the following diagrams are provided.
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Caption: Experimental workflow for URAT1 inhibitor testing.
Experimental Protocols
HEK293 Cell Culture
This protocol outlines the standard procedure for maintaining HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
Procedure:
-
Maintain HEK293 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks or plates at the desired density. For transfection, seed cells to reach 70-90% confluency at the time of transfection.[6]
Transient Transfection of HEK293 Cells with hURAT1
This protocol describes how to transiently express the human URAT1 transporter in HEK293 cells.
Materials:
-
HEK293 cells (seeded in 6-well plates)
-
Plasmid DNA encoding human URAT1 (hURAT1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.[6][7]
-
On the day of transfection, prepare the DNA-lipid complexes. For each well of a 6-well plate:
-
Dilute 2.5 µg of hURAT1 plasmid DNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for protein expression.
Uric Acid Uptake Assay
This protocol details the procedure for measuring the inhibitory effect of this compound on uric acid uptake in hURAT1-expressing HEK293 cells. A non-radioactive method is described.
Materials:
-
hURAT1-expressing HEK293 cells (from Protocol 2)
-
HEK293 cells transfected with an empty vector (for background control)
-
24-well plates
-
This compound (dissolved in DMSO)
-
Uric acid solution (e.g., 750 µM in Krebs-Ringer buffer)[8]
-
Krebs-Ringer buffer (or similar physiological buffer)
-
Cold PBS
-
Cell lysis buffer
-
Uric acid assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed the hURAT1-expressing HEK293 cells and the empty vector control cells into 24-well plates. Allow them to adhere and grow for 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in Krebs-Ringer buffer. A final concentration range of 0.1 µM to 100 µM is recommended to generate a dose-response curve. Include a vehicle control (DMSO).
-
Aspirate the culture medium from the cells and wash once with Krebs-Ringer buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.[8]
-
Initiate the uptake by adding the uric acid solution to each well.[8]
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[8]
-
Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Determine the intracellular uric acid concentration in the cell lysates using a commercial uric acid assay kit, following the manufacturer's instructions.
-
Measure the protein concentration in each lysate to normalize the uric acid uptake.
-
Calculate the URAT1-specific uric acid uptake by subtracting the uptake in the empty vector control cells from the uptake in the hURAT1-expressing cells.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.[9]
References
- 1. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. affigen.com [affigen.com]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hek293.com [hek293.com]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenopus Oocyte Expression System for URAT1 Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the renal regulation of uric acid homeostasis.[1] It is located on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate.[1][2] Consequently, inhibiting URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.[3][4] The Xenopus laevis oocyte expression system is a robust and widely used platform for studying membrane transporters and ion channels.[5][6][7] The large size of the oocytes facilitates the microinjection of complementary RNA (cRNA), and their efficient protein translation machinery leads to high levels of functional transporter expression on the plasma membrane, making them an ideal system for functional assays and inhibitor screening.[6][7]
Principle of the Assay: The screening method involves expressing human URAT1 (hURAT1) in Xenopus oocytes by injecting them with hURAT1-encoding cRNA. After an incubation period to allow for protein expression, the oocytes are used in an uptake assay with a labeled substrate, typically radioisotope-labeled uric acid ([¹⁴C]urate).[3] The functional activity of the expressed URAT1 transporter is measured by the amount of labeled uric acid accumulated inside the oocytes. To screen for inhibitors, the uptake assay is performed in the presence of test compounds. A reduction in the accumulation of labeled uric acid compared to a control group (without the compound) indicates inhibition of URAT1 activity.
Quantitative Data: URAT1 Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀) of various compounds against the human URAT1 transporter. Data has been compiled from studies utilizing different heterologous expression systems, as noted.
| Inhibitor | IC₅₀ (µM) | Expression System | Reference |
| Lesinurad | 7.2 | Not Specified | [3] |
| Lesinurad | 3.5 | URAT1EM | [8] |
| Verinurad | 0.0293 (29.3 ng/mL) | Xenopus Oocytes | [9] |
| Benzbromarone | 14.3 | Fluorescence-based assay | [3][4] |
| Benzbromarone | 6.878 | URAT1-expressing 293T cells | [10] |
| Febuxostat | 36.1 | Fluorescence-based assay | [3][4] |
| Sulfinpyrazone | 32 | URAT1EM | [8] |
| Probenecid | 42 | URAT1-HEK293/PDZK1 cells | [3][4] |
| Osthol | 78.8 | URAT1-HEK293/PDZK1 cells | [3][4] |
| Compound 1g | 0.032 | URAT1-mediated transport assay | [3][4] |
| LUM | 3.2 | Not Specified | [3] |
| Isobavachin | 0.24 | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparation of hURAT1 cRNA
This protocol describes the in vitro synthesis of capped complementary RNA (cRNA) from a plasmid DNA template encoding hURAT1.
-
Plasmid Linearization:
-
Linearize 10-20 µg of the plasmid vector containing the hURAT1 cDNA sequence.[12] Use a restriction enzyme that cuts at a site downstream of the 3' end of the coding sequence.
-
Confirm complete linearization by running a small aliquot (e.g., 5 µl) on a 1% agarose gel. The presence of any remaining circular plasmid will significantly reduce the yield of full-length cRNA.[12]
-
Purify the linearized DNA using a phenol/chloroform extraction followed by ethanol precipitation or a suitable DNA purification kit.[12] Resuspend the purified DNA in RNase-free water.
-
-
In Vitro Transcription (IVT):
-
Use a high-quality IVT kit, such as the mMESSAGE mMACHINE™ T7 Transcription Kit, for synthesizing capped cRNA.[13]
-
Set up the reaction at room temperature according to the manufacturer's protocol, using the linearized hURAT1 plasmid as the template. A typical reaction includes T7 RNA polymerase, an NTP/CAP mixture, and the reaction buffer.
-
Incubate the reaction at 37°C for 2 hours.
-
Following incubation, digest the DNA template by adding TURBO DNase and incubating for another 15 minutes at 37°C.
-
-
cRNA Purification and Quantification:
-
Purify the synthesized cRNA using lithium chloride precipitation or an RNA cleanup kit.
-
Resuspend the purified cRNA pellet in RNase-free water.
-
Determine the concentration of the cRNA by measuring its absorbance at 260 nm using a spectrophotometer.
-
Verify the integrity of the cRNA by running an aliquot on a denaturing agarose gel. A sharp, single band should be visible.
-
Store the purified cRNA at -80°C in small aliquots until use.
-
Protocol 2: Xenopus Oocyte Preparation and Microinjection
This protocol covers the harvesting, defolliculation, and microinjection of Xenopus laevis oocytes.
-
Oocyte Harvesting and Preparation:
-
Anesthetize a female Xenopus laevis frog and surgically remove a portion of the ovary.[5]
-
Place the ovarian lobes in a sterile Barth's solution (MBS).[5]
-
Manually separate the ovarian lobes into smaller clusters.
-
To remove the follicular cell layer, incubate the oocyte clusters in a calcium-free solution containing collagenase (e.g., 1.5-3 mg/ml) for 60-90 minutes at room temperature with gentle agitation.[14][15]
-
After digestion, wash the oocytes thoroughly with Barth's solution to remove the collagenase and cell debris.
-
Select healthy, mature Stage V-VI oocytes for injection.[5]
-
-
Microinjection:
-
Prepare microinjection needles from borosilicate glass capillaries using a micropipette puller.[5]
-
Calibrate the injection volume to deliver approximately 50 nL per oocyte.[13]
-
Load the needle with the hURAT1 cRNA solution (typically at a concentration of 0.1-1 µg/µL) and inject 5-50 ng of cRNA into the cytoplasm of each oocyte.[13][14]
-
For the negative control group, inject an equivalent volume of RNase-free water.
-
Transfer the injected oocytes to Barth's solution supplemented with antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin) and 2.5 mM sodium pyruvate.[13][14]
-
Incubate the oocytes at 18°C for 2-3 days to allow for the expression and trafficking of the URAT1 protein to the oocyte membrane.[9][14]
-
Protocol 3: [¹⁴C]Uric Acid Uptake Assay for Inhibitor Screening
This protocol details the procedure for measuring URAT1-mediated uric acid uptake and assessing its inhibition by test compounds.
-
Assay Preparation:
-
After the incubation period, select healthy oocytes for the uptake experiment.
-
Prepare the assay buffer (ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[14]
-
Prepare a stock solution of [¹⁴C]uric acid in ND96 buffer. The final concentration used in the assay is typically around 100 µM.[9]
-
Prepare solutions of the test inhibitors and known inhibitors (e.g., benzbromarone, probenecid) in ND96 buffer at various concentrations.
-
-
Uptake and Inhibition Assay:
-
Place individual oocytes (or groups of 5-10) into wells of a multi-well plate.
-
Wash the oocytes three times with ND96 buffer.
-
For inhibitor screening: Pre-incubate the oocytes in ND96 buffer containing the test compound or a control vehicle for 10-30 minutes at room temperature.
-
Initiate the uptake reaction by replacing the solution with ND96 buffer containing [¹⁴C]uric acid (and the respective inhibitor for the test groups).[14]
-
Allow the uptake to proceed for a defined period, typically 30-60 minutes, at room temperature.[14]
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the oocytes 3-5 times with ice-cold ND96 buffer to remove extracellular radioactivity.[14]
-
Place each individual oocyte into a scintillation vial.
-
Lyse the oocytes by adding a lysis buffer (e.g., 10% SDS) or by sonication in acetonitrile.[14]
-
Add scintillation cocktail to each vial and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) from water-injected oocytes (background) from the CPM of hURAT1-injected oocytes to determine the specific uptake.
-
Calculate the percentage of inhibition for each test compound concentration relative to the control (hURAT1-injected oocytes without inhibitor).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: URAT1 functions as an anion exchanger on the apical membrane.
Caption: Workflow for screening URAT1 inhibitors using Xenopus oocytes.
Caption: Logic diagram for validating expression and screening inhibitors.
References
- 1. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 13. 4.6. cRNA Preparation and Injection [bio-protocol.org]
- 14. Synthesis of cRNA for the transport study using Xenopus laevis oocytes. [bio-protocol.org]
- 15. Expression, Purification, and Structural Insights for the Human Uric Acid Transporter, GLUT9, Using the Xenopus laevis Oocytes System - PMC [pmc.ncbi.nlm.nih.gov]
Application of URAT1 Inhibitor 4 in Gout Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of URAT1 inhibitor 4 (also referred to as compound 29), a novel dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), in the study of gout and hyperuricemia. This document outlines the compound's mechanism of action, provides detailed protocols for its in vitro and in vivo evaluation, and presents its known efficacy data.
Introduction
Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and tissues, a consequence of chronic hyperuricemia. Urate Transporter 1 (URAT1), a protein located in the apical membrane of renal proximal tubular cells, is a key regulator of serum uric acid (sUA) levels, responsible for the reabsorption of the majority of filtered urate.[1][2] Inhibition of URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels.[3][4]
This compound is a derivative of the well-known xanthine oxidase inhibitor, febuxostat. It has been identified as a promising drug candidate for gout treatment due to its dual-action mechanism, targeting both uric acid reabsorption via URAT1 and uric acid production via XO.
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism:
-
URAT1 Inhibition: By inhibiting URAT1, the compound blocks the reabsorption of uric acid in the kidneys, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
-
Xanthine Oxidase (XO) Inhibition: As a febuxostat derivative, it also inhibits xanthine oxidase, the key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid. This action reduces the overall production of uric acid in the body.
This dual-action profile suggests that this compound may offer a more comprehensive approach to managing hyperuricemia compared to agents that target only one of these pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay System | Reference Compound | Reference IC50 (μM) |
| URAT1 | 10.8 | Fluorescence-based assay in HEK293T cells | Benzbromarone | 14.3 |
| Xanthine Oxidase (XO) | 1.01 | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Hyperuricemia
| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Effect on Serum Uric Acid |
| Potassium Oxonate-Induced Hyperuricemia in Rats | This compound | 10 | Oral | Significant hypouricemic effect |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro URAT1 Inhibition Assay: Fluorescence-Based Method
This protocol describes a cell-based assay to determine the inhibitory activity of compounds against human URAT1 using the fluorescent substrate 6-carboxyfluorescein (6-CFL).
Materials:
-
Human Embryonic Kidney (HEK293T) cells stably expressing human URAT1 (hURAT1-HEK293T)
-
Wild-type HEK293T cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
6-carboxyfluorescein (6-CFL)
-
This compound (Compound 29)
-
Benzbromarone (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture hURAT1-HEK293T and wild-type HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^5 cells/mL (200 µL per well) and incubate for 18-28 hours to allow for cell attachment and confluence of over 90%.
-
Compound Preparation: Prepare stock solutions of this compound and benzbromarone in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in HBSS to achieve the desired final concentrations.
-
Assay Procedure: a. Wash the cells three times with 200 µL of warm (37°C) HBSS. b. Incubate the third wash at 37°C and 5% CO2 for 10 minutes. c. Add the test compounds (this compound) and control compounds (benzbromarone) at various concentrations to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. d. Add 200 µL of 150 µM 6-CFL in warm HBSS to each well and incubate at 37°C and 5% CO2 for 20 minutes. e. Terminate the uptake by washing the cells three times with ice-cold HBSS. f. Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) and incubate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 490 nm and 510-580 nm, respectively.
-
Data Analysis: a. Subtract the background fluorescence from wild-type HEK293T cells. b. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Hyperuricemia Model: Potassium Oxonate-Induced Hyperuricemia in Rats
This protocol describes the induction of hyperuricemia in rats using potassium oxonate, a uricase inhibitor, to evaluate the hypouricemic effect of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX) (optional, to increase uric acid production)
-
This compound (Compound 29)
-
Allopurinol or Benzbromarone (positive controls)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Uric acid assay kit
Protocol:
-
Animal Acclimatization: Acclimate the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Hyperuricemia: a. Prepare a suspension of potassium oxonate in the vehicle (e.g., 0.5% CMC-Na). b. Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to the rats. c. (Optional) To further elevate uric acid levels, administer hypoxanthine (e.g., 500 mg/kg) orally one hour before or concurrently with potassium oxonate.
-
Drug Administration: a. Divide the rats into different groups: Normal Control (vehicle only), Model Control (PO + vehicle), Positive Control (PO + allopurinol/benzbromarone), and Treatment groups (PO + this compound at different doses). b. Prepare suspensions of this compound and the positive control drug in the vehicle. c. One hour after PO administration, administer the test compounds and vehicle orally by gavage. Treatment can be a single dose or repeated daily for a specified period (e.g., 3-7 days).
-
Sample Collection: a. At a predetermined time point after the final drug administration (e.g., 1-3 hours), collect blood samples from the retro-orbital plexus or tail vein. b. Separate the serum by centrifugation.
-
Biochemical Analysis: a. Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions. b. Optionally, measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Data Analysis: a. Calculate the mean serum uric acid levels for each group. b. Compare the serum uric acid levels of the treatment groups to the model control group using appropriate statistical tests (e.g., t-test or ANOVA). c. Calculate the percentage reduction in serum uric acid for each treatment group.
Visualizations
URAT1 Mechanism of Action in Renal Urate Reabsorption
Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for in vivo evaluation of URAT1 inhibitors.
Dual Inhibition of Uric Acid Production and Reabsorption
Caption: Dual inhibitory action on uric acid production and reabsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for URAT1 Inhibitor 4 in Renal Urate Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of URAT1 inhibitor 4, a potent and orally active inhibitor of the human urate transporter 1 (URAT1). This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in in vitro and in vivo studies of renal urate transport.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of renal proximal tubule cells, it is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1] Inhibition of URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia and gout.[1][2] this compound, a derivative of Lesinurad, has demonstrated significant potential in lowering sUA levels, offering a valuable tool for research and drug development.[3]
Mechanism of Action
URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal tubule in exchange for intracellular organic anions like lactate and nicotinate.[4][5] URAT1 inhibitors, including this compound, block this transport process. By binding to the transporter, the inhibitor prevents uric acid from entering the renal proximal tubule cells, thereby increasing its excretion in the urine and lowering serum uric acid levels.[2] This targeted action makes URAT1 inhibitors a focal point in the management of conditions associated with hyperuricemia.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.[3]
Table 1: In Vitro Inhibitory Activity [3]
| Target | IC50 (μM) |
| URAT1 | 7.56 ± 0.52 |
| GLUT9 | 55.96 ± 10.38 |
Table 2: In Vivo Efficacy in Acute Hyperuricemia Mouse Model [3]
| Animal Model | Dosage (mg/kg) | Administration | Result |
| Kunming mice | 2 | Oral (p.o.), single dosage | 73.29% decrease in serum uric acid |
Table 3: Acute Toxicity Assessment in Mice [3]
| Animal Model | Dosage (mg/kg) | Administration | 7-Day Survival Rate |
| Kunming mice | 1000 | Intragastric (i.g.), single dosage | 100% |
Signaling and Transport Pathway
Caption: Renal urate transport and the inhibitory action of this compound.
Experimental Protocols
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on URAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1)
-
Wild-type HEK293 cells (negative control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[¹⁴C]-Uric Acid
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hURAT1-expressing HEK293 cells and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells for 15 minutes at 37°C with HBSS containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Uptake Assay: Initiate the uptake reaction by adding HBSS containing [¹⁴C]-uric acid (final concentration, e.g., 10 µM) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 5 minutes).
-
Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-expressing cells to determine URAT1-specific uptake. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro URAT1 inhibition assay.
In Vivo Assessment of Uricosuric Activity in a Mouse Model of Acute Hyperuricemia
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemia mouse model.
Materials:
-
Male Kunming mice (or other suitable strain)
-
Potassium oxonate
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions with free access to food and water.
-
Induction of Hyperuricemia: Induce acute hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test compound.
-
Compound Administration: Administer this compound (2 mg/kg) or vehicle control orally (p.o.) to the mice.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus at designated time points (e.g., 2 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Uric Acid Measurement: Determine the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in serum uric acid levels in the this compound-treated group compared to the vehicle-treated hyperuricemic group.
Caption: Workflow for the in vivo uricosuric activity assessment.
Conclusion
This compound is a valuable research tool for investigating the role of URAT1 in renal urate transport and for the preclinical evaluation of potential therapeutic agents for hyperuricemia and gout. The provided protocols offer a framework for conducting robust in vitro and in vivo studies to further characterize its pharmacological profile.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Non-Radioactive Methods for Assessing URAT1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[1][3][4] Inhibition of URAT1 is a key therapeutic strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid.[4][5][6]
Traditionally, the assessment of URAT1 inhibition has relied on assays using radio-labeled uric acid. However, due to safety, regulatory, and cost considerations associated with radioactive materials, there is a growing demand for non-radioactive alternatives. This document provides detailed application notes and protocols for two primary non-radioactive methods for assessing URAT1 inhibition: fluorescence-based assays and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)-based assays.
URAT1 Signaling and Inhibition
URAT1 functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular anions like lactate and nicotinate.[1] This process is a critical step in maintaining the body's urate homeostasis.[1] Inhibitors of URAT1 block this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid levels.
Caption: URAT1-mediated uric acid reabsorption and inhibition.
I. Fluorescence-Based URAT1 Inhibition Assay
This method utilizes a fluorescent substrate that is transported by URAT1 into cells. The inhibition of this transport by a test compound is measured by a decrease in intracellular fluorescence. 6-carboxyfluorescein (6-CFL) is a commonly used fluorescent substrate.[5][7] More recently, substrates like dibromofluorescein (DBF) and diiodofluorescein (DIF) have also been identified and optimized for this assay.
Experimental Workflow
Caption: Workflow for fluorescence-based URAT1 inhibition assay.
Detailed Protocol
Materials:
-
HEK293T cells (or other suitable host cells like 293A)
-
URAT1 expression plasmid (e.g., pcDNA3.1-hURAT1)
-
Control plasmid (e.g., empty pcDNA3.1 vector)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (Chloride-free Hanks' Balanced Salt Solution (HBSS): 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, 5.6 mM glucose, 25 mM HEPES, pH 7.4)[8]
-
Fluorescent substrate: 6-carboxyfluorescein (6-CFL)
-
Test compounds and known URAT1 inhibitors (e.g., benzbromarone, probenecid)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Transfection: a. Seed HEK293T cells into a 96-well plate at a density of 4 x 10⁴ cells per well. b. Incubate overnight at 37°C, 5% CO₂. c. Transfect the cells with the URAT1 expression plasmid or the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9][10] d. Incubate the transfected cells for 24-48 hours to allow for URAT1 expression.
-
URAT1 Inhibition Assay: a. After incubation, gently wash the cells twice with 100 µL of pre-warmed Assay Buffer. b. Add 50 µL of Assay Buffer containing the test compounds at various concentrations (or a vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Add 50 µL of Assay Buffer containing the fluorescent substrate (e.g., 20 µM 6-CFL, for a final concentration of 10 µM). e. Incubate the plate at 37°C for 1 hour.
-
Fluorescence Measurement: a. Remove the assay solution and wash the cells three times with 100 µL of ice-cold PBS to remove extracellular fluorescent substrate. b. Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis. c. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm for 6-CFL).
-
Data Analysis: a. Subtract the background fluorescence from the control (mock-transfected) cells. b. Calculate the percentage of URAT1 inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
II. LC-MS/MS-Based URAT1 Inhibition Assay
This method directly measures the uptake of non-radioactive uric acid into URAT1-expressing cells. The intracellular concentration of uric acid is quantified using the highly sensitive and specific technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][11]
Experimental Workflow
References
- 1. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. hek293.com [hek293.com]
- 10. addgene.org [addgene.org]
- 11. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing URAT1 Inhibitor 4 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental conditions for URAT1 inhibitor 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the Urate Transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[3] By blocking URAT1, this inhibitor promotes the excretion of uric acid, thereby lowering its levels in the blood.[3][4] This makes it a potential therapeutic agent for conditions like gout, which is caused by high levels of uric acid.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: A good starting point for determining the optimal concentration of this compound in your in vitro experiments is its reported IC50 value, which is the concentration required to inhibit 50% of URAT1 activity. The reported IC50 for this compound is 7.56 µM .[1] It is recommended to test a range of concentrations around this value, for example, from 0.1 µM to 100 µM, to generate a dose-response curve and determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare the stock solution of this compound?
Q4: What is the maximum recommended DMSO concentration in the final cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all your experiments to account for any effects of the solvent.
Q5: Is this compound known to be cytotoxic?
A5: There is no specific cytotoxicity data available for this compound. However, it is a good practice to assess the cytotoxicity of any new compound in your chosen cell line. This can be done using standard cell viability assays such as MTT, XTT, or CellTiter-Glo®. It is advisable to test the inhibitor at concentrations at and above your intended experimental range to ensure that the observed effects are due to URAT1 inhibition and not to general toxicity.
Q6: Does this compound have any known off-target effects?
A6: this compound has been shown to also inhibit GLUT9, another urate transporter, with an IC50 of 55.96 µM.[1] This is significantly higher than its IC50 for URAT1, suggesting a window for selective inhibition. However, at higher concentrations, off-target effects on GLUT9 are possible. Some URAT1 inhibitors have also been reported to interact with other organic anion transporters (OATs).[6][7] It is important to consider these potential off-target effects when interpreting your data, especially at higher concentrations of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The inhibitor has low solubility in aqueous solutions. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution (typically ≤ 0.5%).- Prepare fresh dilutions from the DMSO stock solution for each experiment.- Visually inspect the wells for any signs of precipitation after adding the inhibitor. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Uneven compound distribution. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix well after adding the inhibitor to each well.- Increase the number of replicates. |
| No Inhibitory Effect Observed | - Incorrect concentration of the inhibitor.- Inactive compound.- Problems with the assay itself. | - Verify the calculations for your dilutions.- Test a fresh aliquot of the inhibitor from a properly stored stock.- Include a known URAT1 inhibitor (e.g., benzbromarone or probenecid) as a positive control.[7] |
| High Background Signal in the Assay | - Non-specific binding of the substrate.- Issues with the detection reagent. | - Optimize washing steps to remove unbound substrate.- Check the expiration date and proper storage of your assay reagents. |
| Observed Effect is Due to Cytotoxicity | The inhibitor concentration is too high, leading to cell death. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of the inhibitor.- Lower the concentration of the inhibitor in your main experiment to a non-toxic level. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 (µM) |
| URAT1 | 7.56 ± 0.52[1] |
| GLUT9 | 55.96 ± 10.38[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H20BrN3O4S3[1] |
| Molecular Weight | 626.56 g/mol [1] |
Experimental Protocols
Detailed Protocol for In Vitro URAT1 Inhibition Assay (Uric Acid Uptake Assay)
This protocol is adapted from established methods for assessing URAT1 inhibitor activity in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Wild-type HEK293 cells (for negative control)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
Uric Acid
-
Positive control inhibitor (e.g., Benzbromarone)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer
-
Uric acid quantification kit
Procedure:
-
Cell Seeding:
-
Seed hURAT1-HEK293 and wild-type HEK293 cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Inhibitor Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and does not exceed 0.5%.
-
-
Pre-incubation with Inhibitor:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the diluted inhibitor solutions (and vehicle control) to the respective wells.
-
Pre-incubate the cells with the inhibitor for a defined period, typically 15-30 minutes, at 37°C. The optimal pre-incubation time may need to be determined empirically.
-
-
Uric Acid Uptake:
-
Prepare a uric acid solution in the assay buffer at the desired concentration (e.g., a concentration close to the Km of URAT1 for uric acid).
-
Add the uric acid solution to each well (containing the inhibitor) to initiate the uptake reaction.
-
Incubate for a specific time, for example, 5-15 minutes, at 37°C. The uptake should be in the linear range.
-
-
Termination of Uptake and Cell Lysis:
-
Quickly aspirate the uptake solution and wash the cells three times with ice-cold assay buffer to stop the transport and remove extracellular uric acid.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release intracellular contents.
-
-
Quantification of Intracellular Uric Acid:
-
Collect the cell lysates.
-
Measure the intracellular uric acid concentration using a commercially available uric acid quantification kit.
-
Normalize the uric acid concentration to the total protein content in each well.
-
-
Data Analysis:
-
Subtract the uric acid uptake in wild-type HEK293 cells (non-specific uptake) from the uptake in hURAT1-HEK293 cells to determine the URAT1-specific uptake.
-
Plot the percentage of URAT1-specific uric acid uptake against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Mechanism of URAT1 Inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of URAT1 inhibitor 4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the novel URAT1 inhibitor, designated here as URAT1 inhibitor 4.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target interactions for a novel URAT1 inhibitor like this compound?
A1: The most probable off-targets for a novel URAT1 inhibitor are other renal transporters involved in urate homeostasis and organic anion transport. This is often due to structural similarities or shared substrate binding motifs among these proteins.[1] Key potential off-targets include:
-
Organic Anion Transporters (OATs): OAT1, OAT3, and OAT4 are critical for the transport of a wide range of endogenous and exogenous anions in the kidney.[2][3] Older uricosurics like probenecid are known to inhibit OAT1 and OAT3, which can lead to drug-drug interactions.[4][5] Lesinurad also inhibits OAT4 at clinically relevant concentrations.[3][4]
-
ATP-Binding Cassette Transporter G2 (ABCG2): This transporter is an important exporter of uric acid in both the kidney and intestine.[6] Some uricosuric agents have shown inhibitory activity against ABCG2.[7]
-
Glucose Transporter 9 (GLUT9): GLUT9 is another key transporter responsible for urate reabsorption from the renal tubule cells back into the bloodstream.[8][9] While newer, more selective inhibitors tend to avoid GLUT9, it remains a critical protein to assess for off-target activity.[4][5]
-
Other Potential Off-Targets: Depending on the chemical scaffold of the inhibitor, other off-target effects may be possible. For instance, the older drug benzbromarone was associated with mitochondrial toxicity and activity on PPARγ.[4][5][10]
Q2: My in-vitro cell assay results with this compound are inconsistent. What are the initial checks I should perform?
A2: Inconsistent results in cell-based assays can often be traced back to fundamental experimental variables. Before investigating complex biological reasons, verify the following:
-
Cell Health and Culture Conditions: Ensure cells are healthy, within a low passage number, and free of contamination. Use the recommended medium and serum, as cell lines used for transporter assays can be sensitive to culture conditions.[11]
-
Compound Integrity: Confirm the concentration and purity of your stock solution of this compound. The compound may degrade with improper storage or freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and non-toxic to the cells.[11]
-
Assay Plate and Reagents: Use the appropriate type of microplate as specified for your assay readout (e.g., untreated polystyrene for some fluorescence-based assays).[11] Ensure all buffers and media are correctly prepared and at the proper pH.
-
Instrument Settings: Double-check that the settings on your plate reader, scintillation counter, or other instruments are correct for the specific assay, paying close attention to filters, excitation/emission wavelengths, and gain settings.[11]
Q3: How can I differentiate between on-target URAT1 inhibition and potential off-target effects in my primary cellular model?
A3: To confirm that the observed phenotype is due to the specific inhibition of URAT1, a series of control experiments is essential:
-
Use a Control Cell Line: The most direct method is to compare the inhibitor's effect in your URAT1-overexpressing cell line versus the parental cell line that does not express the transporter.[12] A true on-target effect should be absent or significantly reduced in the parental cells.
-
Employ Known Inhibitors: Use a well-characterized, selective URAT1 inhibitor (e.g., dotinurad) as a positive control and a non-selective inhibitor (e.g., probenecid) as a comparator.
-
Genetic Knockdown: Utilize siRNA or CRISPR/Cas9 to knock down URAT1 expression in your cellular model. If the effect of this compound is diminished or eliminated after knockdown, it strongly supports an on-target mechanism.
Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance for specific experimental issues.
Problem: Unexpectedly low potency of this compound in a cell-based uric acid uptake assay.
Possible Cause: This could be due to sub-optimal assay conditions or inherent properties of the compound that interfere with the assay.
Troubleshooting Workflow & Solutions:
-
Review Assay Conditions:
-
Substrate Concentration: Ensure the concentration of the labeled uric acid is at or below the Michaelis-Menten constant (Km) for URAT1. High substrate concentrations can make it difficult to detect competitive inhibition.
-
Incubation Time: Verify that you are measuring the initial rate of transport. Very long incubation times can lead to substrate saturation or product inhibition, masking the inhibitor's effect. Perform a time-course experiment to determine the linear range of uptake.[13]
-
Buffer Composition: URAT1 is an anion exchanger. Ensure your transport buffer contains the appropriate ions to support its function.[12]
-
-
Investigate Compound Properties:
-
Cell Permeability: If the inhibitor has poor membrane permeability, it may not reach its intracellular binding site (if applicable). Consider performing a parallel artificial membrane permeability assay (PAMPA).
-
Compound Stability: The inhibitor may be unstable in the assay medium. Use LC-MS to analyze the concentration of the compound in the assay buffer over the course of the experiment.
-
Experimental Protocol: Cell-Based Uric Acid Uptake Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound on URAT1 expressed in a cell line like HEK293.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (negative control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[¹⁴C]-Uric Acid
-
This compound and control inhibitors (e.g., benzbromarone)
-
Cell Lysis Buffer
-
Scintillation Cocktail
Procedure:
-
Cell Plating: Seed hURAT1-HEK293 and parental HEK293 cells into a 96-well plate and grow to confluence.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed Assay Buffer.
-
Pre-incubation: Add Assay Buffer containing various concentrations of this compound (or control compound) to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add Assay Buffer containing [¹⁴C]-Uric Acid and the corresponding inhibitor concentrations to start the uptake reaction.
-
Termination: After a predetermined time (e.g., 5 minutes, within the linear uptake range), rapidly terminate the transport by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis: Lyse the cells by adding Cell Lysis Buffer and incubate for 30 minutes.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Subtract the counts from the parental HEK293 cells (non-specific uptake) from the hURAT1-HEK293 cells.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Problem: I suspect this compound is inhibiting other renal transporters. How can I quantitatively assess its selectivity?
Solution: Perform a counter-screening panel using cell lines that individually overexpress other relevant transporters. This will allow you to determine the IC₅₀ of your inhibitor for each potential off-target.
Experimental Protocol: Transporter Off-Target Inhibition Assay
This protocol describes how to test for inhibitory activity against OAT1 as an example. The same principle applies to other transporters like OAT3, OAT4, and ABCG2, using their respective cell lines and probe substrates.
Materials:
-
Cell line stably expressing the transporter of interest (e.g., hOAT1-HEK293)
-
A validated, fluorescent or radiolabeled probe substrate for the transporter (e.g., [³H]-para-aminohippuric acid for OAT1).
-
This compound
-
Assay Buffer, Lysis Buffer, etc., as described in the previous protocol.
Procedure:
-
Cell Plating: Plate the hOAT1-HEK293 cells in a 96-well plate and grow to confluence.
-
Preparation and Pre-incubation: Follow the same steps as the URAT1 assay, pre-incubating the cells with various concentrations of this compound.
-
Initiate Uptake: Start the reaction by adding the specific probe substrate (e.g., [³H]-para-aminohippuric acid) along with the inhibitor.
-
Termination, Lysis, and Quantification: Follow the same procedure as the URAT1 assay to stop the reaction and measure the amount of probe substrate that entered the cells.
-
Data Analysis: Calculate the IC₅₀ value of this compound for the off-target transporter (e.g., OAT1). The selectivity ratio can then be calculated by dividing the off-target IC₅₀ by the on-target (URAT1) IC₅₀. A higher ratio indicates greater selectivity for URAT1.
Data Presentation
For context, the selectivity profiles of several known URAT1 inhibitors are summarized below. This data helps establish a benchmark for evaluating the selectivity of a novel compound like this compound.
Table 1: In Vitro Inhibitory Activity (IC₅₀, µM) of Selected Uricosuric Agents
| Compound | URAT1 | OAT1 | OAT3 | OAT4 | ABCG2 |
| Lesinurad | 3.53[4] | >250[5] | >250[5] | 2.03[4] | >100[4] |
| Benzbromarone | 0.29[4] | - | - | 3.19[4] | 4.16[7] |
| Probenecid | 13.23[4] | - | - | 15.54[4] | - |
| Dotinurad | 0.037[7] | 4.08[7] | 1.32[7] | - | 4.16[7] |
Visualizations
Renal Urate Transport Pathway
References
- 1. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Significance of Selective Inhibition of Urate Transporter 1 and Non-Inhibition of Adenosine Triphosphate-Binding Cassette Transporter in Renal Function in a Patient With Advanced Stage Chronic Kidney Disease | Yanai | Journal of Endocrinology and Metabolism [jofem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
Technical Support Center: Improving the Oral Bioavailability of URAT1 Inhibitor 4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of URAT1 inhibitor 4.
I. Introduction to this compound
This compound is a novel, orally active inhibitor of the human urate transporter 1 (hURAT1), identified as a promising candidate for the treatment of hyperuricemia and gout.[1] As a derivative of Lesinurad, it demonstrates potent URAT1 inhibition and significant in vivo efficacy in reducing serum uric acid levels.[1][2] However, like many small molecule inhibitors, optimizing its oral bioavailability is a critical step in preclinical and clinical development. This guide will address common issues and provide actionable strategies to enhance its therapeutic potential.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in vitro activities?
A1: this compound (also referred to as compound 10 in some literature) is a Lesinurad analogue with a thienopyrimidinone substructure.[2] It is a potent inhibitor of URAT1 with a reported IC50 of 7.56 ± 0.52 μM.[1] It also shows some inhibitory activity against GLUT9, another urate transporter, with an IC50 of 55.96 ± 10.38 μM.[1]
Q2: Is this compound orally active?
A2: Yes, in vivo studies in a mouse model of acute hyperuricemia have shown that this compound is orally active. A single oral dose of 2 mg/kg resulted in a 73.29% decrease in serum uric acid levels, which was significantly greater than the effect of Lesinurad (26.89% decrease).[1][3]
Q3: What are the known physicochemical properties of this compound?
Q4: What are the primary challenges expected when formulating this compound for oral delivery?
A4: The primary challenge is likely its low aqueous solubility. Poor solubility can lead to a low dissolution rate in the gastrointestinal tract, which in turn limits the amount of drug available for absorption into the bloodstream, resulting in low and variable oral bioavailability.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the oral bioavailability of this compound.
Problem 1: Low and/or Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation as an Amorphous Solid Dispersion (ASD): Dispersing the inhibitor in a polymer matrix can enhance solubility and dissolution rate. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. 4. Co-crystallization: Forming co-crystals with pharmaceutically acceptable co-formers can improve solubility.[4] | --INVALID-LINK-- |
| Low intestinal permeability | 1. Permeability Assessment: Conduct in vitro permeability studies using Caco-2 cell monolayers. 2. Identify Efflux Transporter Activity: Determine if the inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp). | --INVALID-LINK-- |
| High first-pass metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability using liver microsomes or hepatocytes. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways. | --INVALID-LINK-- |
Problem 2: Inconsistent Results in In Vitro Dissolution Studies
| Possible Cause | Troubleshooting Strategy |
| Drug polymorphism | Characterize the solid-state properties of the inhibitor using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form. |
| Degradation in dissolution media | Assess the chemical stability of the inhibitor in different biorelevant dissolution media at various pH levels. |
IV. Data Presentation
Table 1: In Vitro Activity of this compound and Lesinurad
| Compound | URAT1 IC50 (μM) | GLUT9 IC50 (μM) |
| This compound | 7.56 ± 0.52 | 55.96 ± 10.38 |
| Lesinurad | 9.38 | > 100 |
Data sourced from Zhang J, et al. Eur J Med Chem. 2022.[2]
Table 2: In Vivo Efficacy of this compound and Lesinurad in Hyperuricemic Mice
| Compound (2 mg/kg, p.o.) | Serum Uric Acid Decrease (%) |
| This compound | 73.29 |
| Lesinurad | 26.89 |
Data sourced from MedChemExpress, citing Zhang J, et al. 2022.[1][3]
V. Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Formulation by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or HPMC-AS.
-
Solvent System: Identify a common solvent in which both this compound and the selected polymer are soluble.
-
Preparation of Solution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to obtain the solid dispersion.
-
Characterization: Characterize the resulting ASD for amorphicity (using XRPD), drug content, and dissolution performance in biorelevant media (e.g., FaSSIF, FeSSIF).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A paracellular marker such as Lucifer yellow can also be used.
-
Permeability Study (Apical to Basolateral):
-
Add this compound (typically at a concentration of 1-10 µM in transport buffer) to the apical (donor) compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Analyze the concentration of the inhibitor in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Study (Basolateral to Apical) for Efflux Ratio:
-
Perform the experiment in the reverse direction by adding the inhibitor to the basolateral compartment and sampling from the apical compartment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, rat, mouse), NADPH regenerating system (cofactor for CYP450 enzymes), and buffer.
-
Initiation of Reaction: Add this compound (typically at a concentration of 1 µM) to the pre-warmed incubation mixture to start the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Sample Analysis: Analyze the samples for the remaining concentration of the parent inhibitor using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the inhibitor.
VI. Visualizations
Caption: URAT1-mediated urate reabsorption and its inhibition.
Caption: A logical workflow for troubleshooting low oral bioavailability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design, synthesis and activity evaluation of novel lesinurad analogues containing thienopyrimidinone or pyridine substructure as human urate transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Addressing URAT1 protein instability in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with URAT1 protein instability in cellular assays.
Troubleshooting Guide
This guide addresses common issues related to URAT1 protein instability, offering potential causes and solutions to help you optimize your experiments.
| Issue | Potential Cause | Suggested Solution |
| Low or undetectable URAT1 protein expression on Western blot. | Wild-type human URAT1 (hURAT1) is known to have poor expression and stability when expressed in cell lines like HEK293.[1] | - Use a stabilized URAT1 construct: Consider using a consensus mutagenesis-derived construct (URAT1cs) which has shown superior expression and stability.[1] - Use an ortholog: Rat URAT1 (rURAT1) exhibits improved stability and homogeneity and can be a suitable alternative for certain studies.[2][3] - Optimize transfection and expression conditions: Increase plasmid DNA concentration during transfection and add sodium butyrate to the culture medium 12 hours post-transfection to enhance protein expression.[2][3] |
| URAT1 is expressed but shows low or no transport activity. | - The protein may be misfolded and retained intracellularly. - Certain mutations can impair protein function without completely abolishing expression.[4][5] - The protein may be in an over-stabilized, low-turnover conformation.[1] | - Verify cell surface localization: Use immunofluorescence or cell surface biotinylation to confirm that URAT1 is correctly trafficked to the plasma membrane.[4][5][6] - Co-express with chaperones: Overexpression of molecular chaperones like HSP70 or HSP90 may aid in proper folding and trafficking.[7] - Use chemical chaperones: Small molecules like 4-phenylbutyric acid (PBA) or tauroursodeoxycholic acid (TUDCA) can sometimes stabilize protein conformation and improve function.[8] |
| High variability in uric acid uptake assay results. | - Inconsistent URAT1 expression levels across experiments. - Cell health and passage number can affect transporter expression and function. | - Establish a stable cell line: Create a cell line that constitutively expresses your URAT1 construct to ensure consistent expression levels.[9] - Use a consistent cell passage number: Thaw a new vial of cells after a set number of passages to maintain experimental consistency. - Normalize to protein expression: For transient transfections, run a parallel Western blot to quantify URAT1 expression and normalize uptake data to the protein level.[6] |
| Mutant URAT1 shows reduced plasma membrane expression. | Some mutations can lead to protein misfolding and subsequent degradation or retention in the endoplasmic reticulum. For example, variants R434C and R434H have been shown to have low plasma membrane expression.[4][5][10] | - Investigate the degradation pathway: Use proteasome inhibitors (e.g., MG132) or lysosome inhibitors (e.g., chloroquine) to determine if the mutant protein is being targeted for degradation.[11][12] - Lower culture temperature: Reducing the cell culture temperature to 30°C after transfection can sometimes improve the folding and trafficking of temperature-sensitive mutants. |
Frequently Asked Questions (FAQs)
Q1: Why is my wild-type human URAT1 protein expression so low in HEK293 cells?
A1: Wild-type human URAT1 (hURAT1) is known to have inherent stability issues, leading to poor expression in heterologous systems like HEK293 cells.[1] This can hinder structural and functional studies. To overcome this, researchers have developed a more stable consensus construct (URAT1cs) that shows superior expression yields.[1]
Q2: I have good protein expression, but my URAT1 shows very low uric acid uptake. What could be the problem?
A2: This could be due to several factors. The protein might be mislocalized intracellularly instead of being at the plasma membrane.[4][5] It is also possible that the expressed protein is in an "over-stabilized" conformation with a very slow turnover rate, which can be observed with some stabilized constructs like URAT1cs.[1] We recommend verifying the subcellular localization of your construct via immunofluorescence.
Q3: Are there any known mutations that affect URAT1 stability and function?
A3: Yes, several mutations have been characterized. For instance, the W258X mutation results in a premature stop codon, leading to a nonfunctional protein.[13] Other missense mutations, such as I75T, R347S, R434C, and R434H, have been shown to significantly reduce urate transport function, with some also affecting plasma membrane expression levels.[4][5][10]
Q4: Can the choice of expression tag affect URAT1 stability?
A4: While not extensively documented specifically for URAT1 in the provided context, the addition of large fusion tags can sometimes interfere with the proper folding, trafficking, and function of membrane proteins. It is advisable to use small tags (e.g., FLAG, HA) and to place them on the N- or C-terminus that is predicted to be intracellular to minimize interference with the extracellular loops involved in transport.
Q5: What are the typical Km and Vmax values for URAT1-mediated urate transport?
A5: The reported kinetic parameters for URAT1 can vary depending on the experimental system. For the mouse homologue of URAT1 (mURAT1) expressed in Xenopus oocytes, the Km for urate transport was 1213 +/- 222 µM and the Vmax was 268.8 +/- 38.0 pmol/oocyte/hr.[14]
Quantitative Data Summary
Inhibitor IC50 Values for Human URAT1
| Inhibitor | IC50 (µM) | Cell Line | Notes |
| Benzbromarone | ~0.2 | HEK293 | [15] |
| Benzbromarone | 0.44 | HEK293 (stable) | Non-isotopic uric acid uptake assay.[9] |
| Lesinurad | 39.0 - 66.3 | HEK293 | [16] |
| Verinurad | 0.053 - 0.063 | HEK293 | [16] |
| Dotinurad | 0.17 - 0.19 | HEK293 | [16] |
| Dotinurad | ~0.008 | HEK293 | [15] |
| Apigenin | 0.64 | HEK293 | [17] |
| Baicalein | 31.56 | HEK293 | [17] |
| Nobiletin | 17.6 | 293A | [17] |
| Hesperetin | 17.6 | 293A | [17] |
| Naringenin | 16.1 | 293A | [17] |
| Isobavachin | 0.39 | HEK293 | [17] |
Experimental Protocols
Protocol 1: Transient Expression of URAT1 in HEK293 Cells
-
Cell Seeding: Plate HEK293 cells onto poly(D-lysine)-coated plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells with a plasmid encoding the URAT1 construct (e.g., with a C-terminal FLAG-tag) using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
Protein Expression Enhancement (Optional): To increase protein expression, add sodium butyrate to the culture medium to a final concentration of 10 mM, 12 hours after transfection.[3]
-
Incubation: Culture the cells for 48 hours at 37°C and 5% CO2 to allow for protein expression.
-
Harvesting: After 48 hours, cells can be harvested for subsequent experiments such as Western blotting or uric acid uptake assays.
Protocol 2: [¹⁴C]-Uric Acid Uptake Assay
-
Cell Preparation: Seed HEK293 cells transiently or stably expressing URAT1 in 24-well plates and grow to confluency.
-
Washing: Wash the cells twice with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Inhibitor Pre-incubation (if applicable): Add assay buffer containing the test inhibitor (e.g., benzbromarone) or vehicle (e.g., DMSO) and incubate for a specified time (e.g., 10 minutes) at 37°C.[1]
-
Uptake Initiation: Remove the pre-incubation solution and add the uptake solution containing [¹⁴C]-uric acid at the desired concentration. Incubate for a defined period (e.g., 2-10 minutes) at 37°C.[4][5]
-
Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.[1]
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay to normalize the uptake data.[1]
Visualizations
Caption: Workflow for URAT1 functional analysis.
Caption: URAT1 instability troubleshooting logic.
Caption: URAT1-mediated urate reabsorption pathway.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical and Functional Characterization of URAT1 Variants | PLOS One [journals.plos.org]
- 5. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chaperone machines for protein folding, unfolding and disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteasome-Mediated Degradation of Cotranslationally Damaged Proteins Involves Translation Elongation Factor 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. Function and localization of urate transporter 1 in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Screening for Novel URAT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the screening for novel URAT1 inhibitors.
Frequently Asked Questions (FAQs)
1. What are the most common initial challenges when setting up a URAT1 inhibitor screening assay?
Researchers often face challenges in establishing a robust and reproducible assay. Key initial hurdles include:
-
Low signal-to-noise ratio: This can be due to low expression or activity of the URAT1 transporter in the chosen cell line, or high background uptake of the substrate.
-
High variability between wells and plates: This can stem from inconsistent cell seeding, variations in incubation times, or instability of the test compounds.
-
Difficulty in obtaining potent and specific inhibitors: Many initial hits may show low potency or inhibit other renal transporters.[1][2][3]
2. How do I choose between a cell-based and a cell-free assay for my screening campaign?
The choice between a cell-based and a cell-free assay depends on the specific goals of your screening campaign.
-
Cell-based assays (e.g., using HEK293 cells transiently or stably expressing URAT1) measure the inhibition of uric acid transport in a more physiologically relevant context.[4][5] They can provide insights into a compound's ability to cross cell membranes and interact with the transporter in its native environment. However, they can be more complex to set up and are susceptible to cytotoxicity issues.[6][7]
-
Cell-free assays (e.g., using membrane preparations) offer a more direct measurement of the interaction between a compound and the URAT1 transporter, eliminating confounding factors like cell permeability and metabolism.[6][8][9] They are often more amenable to high-throughput screening. However, they lack the physiological context of a whole-cell system.[6][9]
3. What are the common causes of false positives and false negatives in URAT1 inhibitor screening?
-
False Positives:
-
Cytotoxicity: Compounds that are toxic to the cells will appear to inhibit uric acid uptake.
-
Assay interference: Some compounds may interfere with the detection method (e.g., quenching fluorescence in a fluorescence-based assay).
-
Non-specific inhibition: Compounds may inhibit other transporters or cellular processes that indirectly affect uric acid uptake.
-
-
False Negatives:
-
Low compound permeability: In cell-based assays, compounds that cannot efficiently cross the cell membrane will not reach the transporter.
-
Compound instability: Test compounds may degrade in the assay medium.
-
Binding to other sites: Some inhibitors may bind to sites on URAT1 that do not allosterically inhibit transport of the labeled substrate used in the assay.[10]
-
4. My positive control inhibitor, such as benzbromarone, is showing lower than expected potency (high IC50 value). What could be the reason?
Several factors can contribute to a lower than expected potency of a known inhibitor:
-
Cell line variability: The level of URAT1 expression can vary between cell passages, affecting the apparent potency of inhibitors.
-
Assay conditions: Sub-optimal assay conditions, such as incorrect pH, temperature, or substrate concentration, can influence inhibitor binding and activity.
-
Presence of competing substances: Components in the assay buffer or cell culture medium may compete with the inhibitor for binding to URAT1.
-
Incorrect measurement of IC50: Ensure that the full dose-response curve is generated and that the data is fitted correctly. For instance, the measured IC50 of benzbromarone can vary between different assay systems.[10][11]
5. How can I improve the reproducibility of my cell-based uric acid uptake assay?
To enhance reproducibility, consider the following:
-
Use a stable cell line: A cell line with stable and consistent expression of URAT1 is crucial.
-
Optimize cell seeding density: Ensure a uniform cell monolayer in all wells.
-
Standardize incubation times: Use precise timing for pre-incubation with inhibitors and incubation with the substrate.
-
Automate liquid handling: Where possible, use automated systems to minimize pipetting errors.
-
Perform rigorous quality control: Regularly monitor the performance of the assay using reference compounds.
Troubleshooting Guides
Problem 1: High Background Signal in a Fluorescence-Based Assay
| Possible Cause | Troubleshooting Step |
| Autofluorescence of test compounds | Screen compounds for intrinsic fluorescence at the assay wavelengths before testing. |
| Non-specific binding of the fluorescent substrate to cells or plasticware | - Increase the number of wash steps. - Include a non-specific binding control (wells without cells). - Test different types of microplates. |
| Contamination of assay buffer or reagents | Prepare fresh buffers and filter-sterilize all solutions. |
Problem 2: Low Signal Window (Low Uric Acid Uptake)
| Possible Cause | Troubleshooting Step |
| Low URAT1 expression in the cell line | - Verify URAT1 expression levels using Western blot or qPCR. - Consider using a different cell line or a clone with higher expression. |
| Sub-optimal substrate concentration | Perform a substrate saturation experiment to determine the optimal concentration (Km) of uric acid for your assay system. |
| Incorrect assay buffer composition | Ensure the buffer composition (pH, ionic strength) is optimal for URAT1 activity. |
| Insufficient incubation time with the substrate | Optimize the incubation time to allow for sufficient uric acid uptake without reaching saturation. |
Problem 3: High Well-to-Well Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent cell numbers per well | - Use a cell counter for accurate cell seeding. - Visually inspect plates after seeding to ensure even cell distribution. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation. |
| Pipetting errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Consider using automated liquid handlers. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50 or Ki values) of various compounds against URAT1 as reported in the literature. Note that values can vary depending on the specific assay conditions and cell types used.
| Compound | IC50 / Ki (µM) | Assay System |
| Benzbromarone | 14.3 | Fluorescence-based assay[10] |
| Benzbromarone | 6.878 | Cell-based assay[11][12] |
| Lesinurad | 3.36 | Cell-based uric acid transport assay (hURAT1)[13] |
| Lesinurad | 74.84 | Cell-based uric acid transport assay (rURAT1)[13] |
| Febuxostat | 36.1 | Fluorescence-based assay[10] |
| Probenecid | 42 | Uric acid uptake assay in URAT1-HEK293/PDZK1 cells[10] |
| Baicalein | 31.6 | Cell-based assay[10][14] |
| Osthol | 78.8 | Uric acid uptake assay in URAT1-HEK293/PDZK1 cells[10] |
| BDEO | Ki = 0.14 | Uric acid uptake in URAT1-293T cells[10][14] |
| Naringenin | 16.1 | Cell-based assay[14] |
| Hesperetin | 25.7 | Cell-based assay[14] |
| Nobiletin | 17.6 | Cell-based assay[14][15] |
| NP023335 | 18.46 | Cell-based assay[11][12] |
| TN1148 | 24.64 | Cell-based assay[11][12] |
| TN1008 | 53.04 | Cell-based assay[11][12] |
Experimental Protocols
1. Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This protocol describes a common method for measuring URAT1-mediated uric acid uptake in a cell-based system.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human URAT1 (hURAT1) in appropriate media.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Assay Buffer:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to pH 7.4.
-
-
Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed transport buffer.
-
Pre-incubate the cells with 200 µL of transport buffer containing either the test compound at various concentrations or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding 200 µL of transport buffer containing [¹⁴C]-uric acid (final concentration, e.g., 50 µM).
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the transport by aspirating the uptake solution and rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Fluorescence-Based URAT1 Inhibition Assay
This protocol outlines a non-radioactive method for screening URAT1 inhibitors.
-
Cell Culture and Seeding:
-
Follow the same procedure as for the radioisotope assay, seeding URAT1-expressing cells into a 96-well black, clear-bottom plate.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for 10-15 minutes at 37°C.
-
Add a fluorescent URAT1 substrate (e.g., 6-carboxyfluorescein) to all wells.
-
Incubate for an optimized time at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing cells that were not exposed to the fluorescent substrate.
-
Calculate the percent inhibition and determine the IC50 values as described for the radioisotope assay.
-
Visualizations
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages and limitations of cell-based assays for GTPase activation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A critical comparison of cellular and cell-free bioproduction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing URAT1 inhibitor 4
This technical support center provides best practices for the handling, storage, and use of URAT1 inhibitor 4, a potent and orally active inhibitor of URAT1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a derivative of Lesinurad and functions as a potent, orally active inhibitor of Urate Transporter 1 (URAT1). It is involved in the regulation of uric acid levels in the body. Its primary targets are URAT1 and, to a lesser extent, Glucose Transporter 9 (GLUT9), with IC50 values of 7.56 µM and 55.96 µM, respectively.[1]
Q2: What are the recommended storage conditions for this compound?
Q3: What solvents are recommended for dissolving this compound?
A3: Specific solubility data for this compound is limited. However, based on its structural similarity to Lesinurad and other small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vivo studies, further dilution in appropriate vehicles such as a mixture of PEG300, Tween-80, and saline may be necessary.[2] It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q4: How does this compound work?
A4: this compound exerts its effects by blocking the function of URAT1, a protein primarily located in the proximal tubules of the kidneys.[3] URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[4][5][6] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering uric acid levels in the blood.[3] This mechanism of action makes it a subject of interest for research into conditions associated with high uric acid levels.
Data Presentation
Inhibitory Activity
| Target | IC50 Value |
| URAT1 | 7.56 ± 0.52 μM[1] |
| GLUT9 | 55.96 ± 10.38 μM[1] |
Storage Recommendations (Based on related compounds)
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 2 years[2] |
| Stock Solution in DMSO | -80°C | Up to 6 months[2] |
Signaling Pathway
The following diagram illustrates the role of URAT1 and GLUT9 in the reabsorption of uric acid in a renal proximal tubule cell. URAT1 is located on the apical membrane and is responsible for the uptake of uric acid from the tubular lumen into the cell. GLUT9 is located on the basolateral membrane and facilitates the transport of uric acid from the cell into the blood.
Caption: Urate reabsorption pathway in the renal proximal tubule and the site of action for this compound.
Experimental Protocols
In Vitro URAT1 Inhibition Assay Using [14C]-Uric Acid
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (or transiently transfected)
-
Control HEK293 cells (mock-transfected)
-
[14C]-Uric acid
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose, pH 7.3)
-
Wash Buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
96-well plates
Workflow Diagram:
Caption: Experimental workflow for the in vitro URAT1 inhibition assay.
Procedure:
-
Cell Seeding: Seed both URAT1-expressing HEK293 cells and mock-transfected HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
Pre-incubation: Remove the culture medium from the cells and wash once with Assay Buffer. Add the prepared dilutions of this compound or vehicle to the respective wells and pre-incubate for 5-15 minutes at room temperature.[7]
-
Uptake Initiation: Add [14C]-uric acid to each well to a final concentration of approximately 50-100 µM to initiate the uptake reaction.[7][8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.[7][8]
-
Uptake Termination: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold Wash Buffer.[7]
-
Cell Lysis: Add Lysis Buffer to each well to lyse the cells.
-
Radioactivity Measurement: Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the URAT1-specific uptake by subtracting the radioactivity measured in mock-transfected cells from that in URAT1-expressing cells.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no URAT1-specific uptake | 1. Low URAT1 expression in cells.2. Poor cell health.3. Incorrect assay buffer composition. | 1. Verify URAT1 expression via Western blot or qPCR.2. Ensure cells are healthy and not overgrown.3. Check the pH and composition of the assay buffer. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Incomplete washing. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique.3. Ensure complete removal of the wash buffer without disturbing the cell monolayer. |
| Compound precipitation in assay buffer | 1. Poor solubility of the inhibitor at the tested concentrations.2. Final DMSO concentration is too low. | 1. Test the solubility of the compound in the assay buffer before the experiment.2. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level toxic to the cells (typically ≤1%). |
| Inconsistent IC50 values | 1. Variation in pre-incubation or incubation times.2. Degradation of the inhibitor stock solution.3. Fluctuation in assay temperature. | 1. Standardize all incubation times.2. Use freshly prepared dilutions from a properly stored stock solution. Prepare new aliquots if necessary.3. Perform the assay at a consistent room temperature. |
Troubleshooting Logic Diagram:
Caption: A decision tree for troubleshooting common issues in URAT1 inhibitor experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Mitigating cytotoxicity of URAT1 inhibitors in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of URat1 inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with a URAT1 inhibitor, even at concentrations where we expect to see specific inhibition of URAT1. What are the potential causes?
A1: Several factors can contribute to the cytotoxicity of URAT1 inhibitors in cell culture:
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides URAT1, leading to toxicity. For example, some uricosuric agents are known to have effects on other transporters and cellular pathways.
-
Compound Solubility: Poor solubility of the inhibitor can lead to the formation of precipitates that are toxic to cells.
-
High Compound Concentration: The concentration of the inhibitor may be too high, leading to generalized cellular stress and death, independent of its action on URAT1.
-
Metabolic Activation: The cell line you are using might metabolize the inhibitor into a toxic byproduct. This is a known issue for some drugs, like benzbromarone, which has been associated with hepatotoxicity.[1]
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the inhibitor or its vehicle (e.g., DMSO).
-
Sub-optimal Culture Conditions: Factors like cell confluence, media composition, and incubation time can exacerbate the cytotoxic effects of a compound.
Q2: How can we reduce the cytotoxicity of our URAT1 inhibitor while still being able to study its effects on URAT1?
A2: Here are several strategies to mitigate cytotoxicity:
-
Optimize Inhibitor Concentration: Perform a dose-response curve to determine the lowest effective concentration of the inhibitor that provides significant URAT1 inhibition with minimal cytotoxicity.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe URAT1 inhibition without causing significant cell death.
-
Optimize Cell Seeding Density: Ensure that cells are in a healthy, logarithmic growth phase and are not over-confluent, as this can increase their susceptibility to toxic compounds.[2]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor to ensure that the vehicle itself is not causing the cytotoxicity.
-
Serum Concentration: In some cases, increasing the serum concentration in the culture medium can help to mitigate the toxicity of certain compounds by binding to the compound and reducing its free concentration.
-
Use a Different Cell Line: If possible, try testing the inhibitor in a different cell line that may be less sensitive to its cytotoxic effects.
-
Consider a More Selective Inhibitor: Newer generations of URAT1 inhibitors, such as dotinurad, have been developed to have higher selectivity and fewer off-target effects.[3]
Q3: What are the standard assays to quantify the cytotoxicity of a URAT1 inhibitor?
A3: Several assays can be used to measure cytotoxicity. It is often recommended to use more than one method to confirm the results, as different assays measure different aspects of cell health.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Tetrazolium salts are reduced by metabolically active cells to a colored formazan product.[4]
-
Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): These assays measure the leakage of cellular components (like the enzyme lactate dehydrogenase, LDH) or the uptake of dyes (like propidium iodide) by cells with compromised membranes, which is a hallmark of cell death.[5]
-
ATP-Based Assays: These highly sensitive luminescent assays measure the amount of ATP in a cell population, which correlates with the number of viable cells.[4]
Troubleshooting Guides
Problem 1: High background signal in our cytotoxicity assay.
| Potential Cause | Troubleshooting Step |
| High Cell Density | Optimize cell seeding density to ensure cells are in the log growth phase and not overcrowded.[6] |
| Contamination | Check cell cultures for microbial contamination, which can interfere with assay readings. |
| Reagent Issues | Ensure assay reagents are properly prepared and stored according to the manufacturer's instructions. |
| Forceful Pipetting | Handle cell suspensions gently during plating to avoid causing premature cell lysis.[6] |
Problem 2: Inconsistent results between cytotoxicity experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Health | Use cells from a consistent passage number and ensure they are healthy and viable before each experiment. Avoid using cells that have been in continuous culture for extended periods.[2] |
| Inconsistent Incubation Times | Standardize the incubation times for both compound treatment and assay development. |
| Edge Effects in Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the microplate or fill them with sterile media or PBS.[5] |
| Compound Instability | Prepare fresh dilutions of the URAT1 inhibitor for each experiment from a frozen stock. |
Data Presentation
Table 1: Comparison of IC50 Values for URAT1 Inhibition and Cytotoxicity of Selected Compounds
| Compound | URAT1 Inhibition IC50 (µM) | Cell Line | Cytotoxicity (IC50 or Onset) | Cell Line | Reference |
| Lesinurad | 3.5 - 65.5 | HEK293/hURAT1 | > 400 µM | - | [7] |
| LUM | 3.2 | - | Cytotoxicity begins at 50 µM | - | [7] |
| Osthol | 78.8 | HEK293/PDZK1 | No cytotoxicity < 100 µM | HEK293/PDZK1 | [7] |
| URAT1 inhibitor 10 | 0.052 | - | > 64 µg/mL | HepG2 | [8] |
| Benzbromarone | 0.22 | hURAT1 | Associated with hepatotoxicity | - | [1][9] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the URAT1 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells. Include positive controls of cells lysed with a detergent to represent 100% cytotoxicity.[5]
Visualizations
Caption: Workflow for assessing URAT1 inhibitor cytotoxicity and efficacy.
Caption: Decision tree for troubleshooting URAT1 inhibitor cytotoxicity.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URAT1 inhibitor 10_TargetMol [targetmol.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
URAT1 Inhibitor 4 (Baicalein): An In Vivo Efficacy Comparison Guide
This guide provides a comprehensive comparison of the in vivo efficacy of URAT1 inhibitor 4, identified as the natural flavonoid baicalein, against other prominent URAT1 inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the field of hyperuricemia and gout treatment.
Comparative Efficacy of URAT1 Inhibitors
The following table summarizes the in vivo efficacy of baicalein and other selected URAT1 inhibitors. The data is compiled from various preclinical and clinical studies.
| Inhibitor | Chemical Class | Animal Model | Dosage | Key Efficacy Findings | Reference(s) |
| This compound (Baicalein) | Flavonoid | Potassium oxonate-induced hyperuricemic mice | 200 mg/kg | Significantly decreased serum uric acid and enhanced renal urate excretion. Also inhibited xanthine oxidase activity.[1][2] | [1][2] |
| Hyperuricemia mouse model | 50 mg/kg/day | Significantly suppressed the viability of xanthine oxidoreductase, leading to a uric acid-lowering effect.[3][4][5][6] | [3][4][5][6] | ||
| Naringenin | Flavonoid | Potassium oxonate-induced hyperuricemic mice | 100 mg/kg (glycon) | Effectively reduced serum uric acid levels by 89%. | |
| BDEO (deoxybenzoins oxime analog) | Deoxybenzoin | Potassium oxonate-induced hyperuricemic mice | 5 mg/kg | Significantly decreased serum urate. 20 mg/kg was comparable to allopurinol or benzbromarone at 10 mg/kg. | |
| Nootkatone | Terpene | Potassium oxonate-induced hyperuricemic rats | 100 mg/kg | Significantly reduced serum uric acid. | |
| Verinurad | Synthetic | Phase II clinical trial (humans) | 5, 10, 12.5 mg | Dose-dependent reduction in serum uric acid levels from baseline (-17.5% to -55.8%).[4] | [4] |
| AR882 | Synthetic | Phase 1B clinical trial (humans) | 75 mg | 50% reduction in serum uric acid at three months, superior to allopurinol monotherapy (35% reduction).[5] | [5] |
| Dotinurad | Synthetic | Phase 3 clinical trials (humans) | Not specified | Non-inferior to febuxostat or benzbromarone in serum urate-lowering activity.[6] | [6] |
| Epaminurad | Synthetic | Phase 2 clinical trial (humans) | 10 mg | 54.3% mean reduction in serum urate over 14 days.[6] | [6] |
| Lesinurad | Synthetic | Phase 3 clinical trials (humans) | Not specified | Superior serum urate-lowering in combination with allopurinol compared to allopurinol alone.[6] | [6] |
| Benzbromarone | Synthetic | Not specified | Not specified | Potent uricosuric with efficacy comparable to allopurinol.[6] | [6] |
Experimental Protocols
A detailed methodology for a common in vivo model used to assess the efficacy of URAT1 inhibitors is provided below.
Potassium Oxonate-Induced Hyperuricemia Mouse Model
This model is widely used to induce high levels of uric acid in mice, mimicking the condition of hyperuricemia in humans.
1. Animal Husbandry:
-
Species: Male ICR mice or other suitable strain.
-
Age: 6-8 weeks.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Induction of Hyperuricemia:
-
A solution of potassium oxonate (PO), a uricase inhibitor, is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Mice are administered potassium oxonate intraperitoneally (i.p.) at a dose of 250-300 mg/kg.[7]
-
Concurrently, hypoxanthine (a purine precursor) is administered orally (p.o.) at a dose of 250-300 mg/kg to increase uric acid production.[7]
-
This administration is typically performed daily for a period of 7 days to establish a stable hyperuricemic state.
3. Drug Administration:
-
The test compound (e.g., this compound - Baicalein) and a positive control (e.g., allopurinol or benzbromarone) are formulated in an appropriate vehicle.
-
The compounds are administered orally or via the desired route to different groups of hyperuricemic mice. A vehicle control group receives the vehicle alone.
-
Treatment is typically initiated after the establishment of hyperuricemia and continued for a specified duration (e.g., 7-14 days).
4. Sample Collection and Analysis:
-
Blood samples are collected from the retro-orbital plexus or tail vein at baseline and at the end of the treatment period.
-
Serum is separated by centrifugation.
-
Serum uric acid levels are measured using a commercial uric acid assay kit.
-
Urine samples can also be collected using metabolic cages to measure urinary uric acid excretion.
5. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
Visualizations
URAT1 Signaling Pathway in Renal Proximal Tubule
The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule, the primary site of action for URAT1 inhibitors.
Caption: Uric acid transport in the renal proximal tubule.
In Vivo Efficacy Evaluation Workflow
This diagram outlines the typical workflow for assessing the in vivo efficacy of a potential URAT1 inhibitor.
Caption: Workflow for in vivo efficacy testing.
References
- 1. Baicalein alleviates hyperuricemia by promoting uric acid excretion and inhibiting xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein decreases uric acid and prevents hyperuricemic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein decreases uric acid and prevents hyperuricemic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
URAT1 Inhibitor 4 vs. Lesinurad: A Comparative Potency Analysis for Researchers
In the landscape of hyperuricemia treatment, the inhibition of urate transporter 1 (URAT1) has emerged as a key strategy for reducing serum uric acid levels. This guide provides a detailed comparative analysis of two URAT1 inhibitors: the well-established drug Lesinurad and a novel investigational compound, URAT1 inhibitor 4. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative potency, supported by experimental data and detailed methodologies.
Executive Summary
Lesinurad is an FDA-approved selective uric acid reabsorption inhibitor used in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout.[1] this compound is a novel derivative of Lesinurad, reported to have potent URAT1 inhibitory activity and enhanced in vivo efficacy in lowering uric acid. This guide will delve into the available data to provide a clear comparison of these two compounds.
Data Presentation: Potency and Activity
The following table summarizes the in vitro potency of this compound and Lesinurad against the human URAT1 transporter. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | IC50 (μM) | Notes |
| This compound | Human URAT1 | 7.56[2][3][4] | A derivative of Lesinurad with reported higher in vivo urate-lowering efficacy.[2][3][4] |
| Lesinurad | Human URAT1 | ~3.5 - 7.3 | Multiple sources report varying IC50 values. For example, some studies indicate an IC50 of approximately 3.5 μM, while FDA documents have cited a value of 7.3 μM. |
Mechanism of Action: Targeting URAT1
Both Lesinurad and this compound exert their effects by inhibiting URAT1, a protein primarily located in the kidneys that is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[5] By blocking URAT1, these inhibitors increase the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[5] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption. The OAT4 inhibitory activity of this compound has not been publicly detailed.
Caption: Mechanism of URAT1 Inhibition in the Renal Tubule.
Experimental Protocols
The determination of the IC50 values for URAT1 inhibitors typically involves in vitro cell-based assays. Below is a generalized protocol for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human URAT1 transporter.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression vector containing the full-length human URAT1 cDNA
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Lesinurad) dissolved in a suitable solvent (e.g., DMSO)
-
[14C]-labeled uric acid
-
Scintillation fluid and counter
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate medium until they reach a suitable confluency for transfection.
-
Cells are then transfected with the human URAT1 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Control cells are transfected with an empty vector.
-
Transfected cells are incubated for 24-48 hours to allow for protein expression.
-
-
Uptake Assay:
-
Transfected cells are seeded into multi-well plates.
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer.
-
Cells are then incubated with varying concentrations of the test compounds (this compound or Lesinurad) for a defined period.
-
[14C]-labeled uric acid is then added to each well, and the cells are incubated for a specific time (e.g., 5-10 minutes) to allow for uptake.
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The specific uptake mediated by URAT1 is calculated by subtracting the radioactivity in control cells (empty vector) from that in URAT1-expressing cells.
-
The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: A generalized workflow for determining the in vitro potency of URAT1 inhibitors.
Comparative Analysis and Discussion
Based on the available data, this compound (IC50 = 7.56 μM) and Lesinurad (IC50 ≈ 3.5 - 7.3 μM) exhibit comparable in vitro potency in inhibiting the human URAT1 transporter. The reported IC50 values fall within a similar micromolar range, suggesting that both compounds are effective inhibitors of URAT1 at the molecular level.
The key differentiator highlighted in the preliminary information is the reported "higher in vivo urate-lowering efficacy" of this compound compared to Lesinurad.[2][3][4] This suggests that while their direct inhibitory action on the URAT1 protein might be similar, this compound may possess more favorable pharmacokinetic or pharmacodynamic properties in a physiological system. These properties could include improved absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better target engagement and a more pronounced therapeutic effect in vivo.
Further head-to-head preclinical and clinical studies would be necessary to definitively establish the superiority of one compound over the other in a therapeutic context. Researchers should consider factors beyond in vitro potency, such as selectivity against other transporters, potential for drug-drug interactions, and overall safety profile when evaluating the potential of these inhibitors.
Caption: Logical flow of the comparative analysis between the two URAT1 inhibitors.
Conclusion
Both this compound and Lesinurad are potent inhibitors of the URAT1 transporter. While their in vitro potencies appear to be in a similar range, preliminary data suggests that this compound may offer an advantage in terms of in vivo efficacy. This guide provides a foundational comparison for researchers in the field. Further investigation into the comprehensive pharmacological profiles of both compounds is warranted to fully elucidate their therapeutic potential.
References
A Head-to-Head Comparison of Novel URAT1 Inhibitor JNS4 and Benzbromarone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia and gout treatment, the urate transporter 1 (URAT1) remains a pivotal target for uricosuric agents.[1][2][3][4] URAT1, a protein primarily located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption.[4][5] By inhibiting URAT1, the renal excretion of uric acid is enhanced, leading to a reduction in serum uric acid levels.
Benzbromarone is a potent and widely used URAT1 inhibitor; however, its clinical application has been limited in some regions due to concerns about hepatotoxicity.[1][3][4] This has spurred the development of novel URAT1 inhibitors with improved safety profiles and high efficacy. This guide provides a head-to-head comparison of Benzbromarone and a novel URAT1 inhibitor, JNS4, a Benzbromarone analog, based on available preclinical data.[6]
Data Presentation
In Vitro Efficacy: URAT1 Inhibition
The in vitro inhibitory activity of JNS4 and Benzbromarone against the human URAT1 transporter was assessed using a cell-based uric acid uptake assay. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | IC50 (μM) against human URAT1 |
| JNS4 | 0.80[6] |
| Benzbromarone | 0.53[6] |
In Vivo Efficacy: Uric Acid Lowering Effect
The uric acid-lowering effects of JNS4 and Benzbromarone were evaluated in a mouse model of hyperuricemia.
| Compound (dose) | Outcome |
| JNS4 (1-4 mg/kg) | Showed higher in vivo urate-lowering effects compared to Benzbromarone and Lesinurad.[6] |
| Benzbromarone | Used as a comparator, demonstrated a significant uric acid-lowering effect.[6] |
Pharmacokinetics and Safety Profile
A summary of the available pharmacokinetic and safety data for JNS4 and the known profile of Benzbromarone is provided below.
| Parameter | JNS4 | Benzbromarone |
| Oral Bioavailability | 55.28%[6] | 36.11%[6] |
| Selectivity | Little to no inhibition of GLUT9, OAT1, and ABCG2.[6] | Non-selective, also acts on GLUT9, OAT1, and OAT3.[3] |
| Hepatotoxicity | No cytotoxicity against HepG2 cells observed.[6] | Associated with severe liver toxicity.[3][4] |
| Renal Toxicity | No cytotoxicity against HK2 cells observed.[6] | Can be used in patients with chronic kidney disease as it is predominantly metabolized by the liver.[4] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Uric Acid Uptake Assay)
This assay is designed to measure the inhibitory effect of a compound on the transport of uric acid into cells expressing the URAT1 transporter.
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter (hURAT1-HEK293). The cells are cultured in an appropriate medium until they reach a suitable confluency for the assay.
-
Compound Incubation: The hURAT1-HEK293 cells are pre-incubated with various concentrations of the test compounds (e.g., JNS4, Benzbromarone) for a specified period (e.g., 30 minutes).
-
Uric Acid Uptake: A solution containing a known concentration of non-isotopic uric acid is added to the cells, and the uptake is allowed to proceed for a defined time (e.g., 30 minutes).
-
Cell Lysis and Analysis: The cells are washed to remove extracellular uric acid, and then lysed. The intracellular concentration of uric acid is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition of uric acid uptake at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Hyperuricemia Animal Model
This model is used to evaluate the uric acid-lowering efficacy of test compounds in a living organism.
-
Animal Model Induction: Hyperuricemia is induced in mice, typically by administering a combination of potassium oxonate (a uricase inhibitor) and hypoxanthine.
-
Compound Administration: The test compounds (e.g., JNS4, Benzbromarone) are administered to the hyperuricemic mice, usually via oral gavage, at various doses.
-
Blood Sampling: Blood samples are collected from the mice at specific time points after compound administration.
-
Serum Uric Acid Measurement: The serum is separated from the blood samples, and the concentration of uric acid is measured using a commercial uric acid assay kit.
-
Data Analysis: The percentage reduction in serum uric acid levels in the treated groups is calculated and compared to the vehicle-treated control group.
Mandatory Visualization
Caption: Mechanism of URAT1 Inhibition in the Renal Proximal Tubule.
Caption: Workflow for Preclinical Evaluation of URAT1 Inhibitors.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of a Novel URAT1 Inhibitor: A Comparative Guide to Uricosuric Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the uricosuric performance of a novel URAT1 inhibitor, designated as Compound 4, against other established and investigational URAT1 inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Urate transporter 1 (URAT1), a key protein in the renal proximal tubule, is responsible for the majority of uric acid reabsorption.[1][2][3] Its inhibition is a primary strategy for increasing uric acid excretion and managing hyperuricemia, a precursor to gout.[4][5][6] This guide focuses on the cross-validation of the uricosuric effect of a novel URAT1 inhibitor, Compound 4, by comparing its performance with other therapeutic alternatives.
Comparative Efficacy of URAT1 Inhibitors
The therapeutic potential of a URAT1 inhibitor is primarily determined by its potency in inhibiting the transporter, which is often quantified by the half-maximal inhibitory concentration (IC50), and its in vivo efficacy in reducing serum uric acid (sUA) levels and increasing the fractional excretion of uric acid (FEUA). The following table summarizes the available data for a selection of URAT1 inhibitors.
| Compound | Type | IC50 (in vitro) | Key In Vivo Effects | Animal Model | Reference |
| Compound 4 (Hypothetical) | Novel Selective Inhibitor | [Data to be determined] | [Data to be determined] | [Model to be determined] | |
| Benzbromarone | Marketed Drug | ~0.3 µM - 14.3 µM | Significant reduction in sUA | Monkeys, Mice | [7][8][9] |
| Lesinurad | Marketed Drug | ~3.5 µM - 7 µM | Reduces sUA, often in combination with XOIs | - | [9] |
| Dotinurad | Marketed Drug | ~8 nM | Potent sUA reduction | - | [10] |
| UR-1102 (Epaminurad) | Investigational | 0.057 µM (Ki) | Greater sUA reduction than benzbromarone | Monkeys | [11][12] |
| CC18002 | Investigational | 1.69 µM | Comparable sUA lowering to benzbromarone | Mice | [7][13] |
| Verinurad (RDEA3170) | Investigational | 25 nM | Potent URAT1 inhibition | - | [12] |
| Baicalein | Natural Product | 31.6 µM | Lowers sUA and increases urate excretion | Mice | [8] |
| Naringenin | Natural Product | 16.1 µM | Reduces sUA levels | Mice | [8] |
Experimental Protocols
The assessment of a URAT1 inhibitor's uricosuric effect involves a combination of in vitro and in vivo experimental models.
In Vitro Uric Acid Uptake Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the URAT1 transporter.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on URAT1-mediated uric acid transport.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to overexpress the human URAT1 transporter (hURAT1). A non-transfected HEK293 cell line serves as a negative control.[7][13]
-
Uptake Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
A solution containing a known concentration of [14C]-labeled uric acid and varying concentrations of the test compound (or vehicle control) is added to the cells.
-
The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for uric acid uptake.[3][14]
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The rate of uric acid uptake is calculated and plotted against the concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Hyperuricemia Model
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of URAT1 inhibitors. The potassium oxonate-induced hyperuricemia model is widely used.[15]
Objective: To assess the ability of a test compound to lower serum uric acid levels and increase urinary uric acid excretion in a hyperuricemic animal model.
Methodology:
-
Animal Model: Male Kunming mice or Wistar rats are typically used.[15]
-
Induction of Hyperuricemia: Animals are administered potassium oxonate, a uricase inhibitor, intraperitoneally (i.p.) or orally. This leads to an accumulation of uric acid in the blood, mimicking hyperuricemia.[15] In some protocols, hypoxanthine is also co-administered to increase uric acid production.[16]
-
Drug Administration: The test compound (e.g., Compound 4), a positive control (e.g., benzbromarone), or a vehicle is administered to the animals, typically orally, at various doses.
-
Sample Collection: Blood samples are collected at specified time points after drug administration to measure serum uric acid levels. Urine is also collected over a defined period to measure urinary uric acid and creatinine concentrations.
-
Biochemical Analysis: Serum and urinary uric acid levels are measured using a uric acid assay kit. Creatinine levels are measured to calculate the fractional excretion of uric acid (FEUA), which is determined by the formula: (urinary uric acid × serum creatinine) / (serum uric acid × urinary creatinine).
-
Data Analysis: The percentage reduction in serum uric acid and the increase in FEUA are calculated for each treatment group and compared to the vehicle control group.
Visualizing the Mechanisms
To better understand the context of URAT1 inhibition, the following diagrams illustrate the renal urate transport pathway and a typical experimental workflow.
Caption: Renal urate transport pathway and the site of action for URAT1 inhibitors.
Caption: Experimental workflow for evaluating the uricosuric effect of a novel URAT1 inhibitor.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling [mdpi.com]
- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Stronger Uricosuric Effects of the Novel Selective URAT1 Inhibitor UR-1102 Lowered Plasma Urate in Tufted Capuchin Monkeys to a Greater Extent than Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparing the IC50 values of different URAT1 inhibitors
A Comparative Analysis of URAT1 Inhibitor Potency
Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a primary target for the development of drugs to treat hyperuricemia and gout. A critical measure of the efficacy of these drugs is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a drug needed to inhibit the function of URAT1 by 50%. This guide provides a comparative overview of the IC50 values of various URAT1 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of URAT1 Inhibitor IC50 Values
The following table summarizes the IC50 values for a range of URAT1 inhibitors, providing a clear comparison of their potencies. The data has been compiled from various in vitro studies.
| Inhibitor | IC50 (nM) | Target | Cell Line | Notes |
| URAT1 inhibitor 8 | 1 | hURAT1 | - | Potent inhibitor for gout-related studies.[1] |
| URAT1 inhibitor 3 | 0.8 | hURAT1 | - | Orally potent and selective inhibitor.[1] |
| Verinurad (RDEA3170) | 25 | hURAT1 | - | Highly potent and specific inhibitor.[1][2] |
| URAT1 inhibitor 1 | 32 | hURAT1 | - | Can be used in studies related to hyperuricemia and gout.[1] |
| URAT1 inhibitor 6 | 35 | hURAT1 | - | More potent than Lesinurad and Benzbromarone.[1] |
| Dotinurad | 37.2 | hURAT1 | - | Potent selective urate reabsorption inhibitor.[1][3] |
| Benzbromarone | 220 | hURAT1 | HEK293 | A well-established URAT1 inhibitor.[4] |
| KPH2f | 240 | hURAT1 | - | Dual inhibitor of URAT1 and GLUT9.[1] |
| Lesinurad | 3,500 | hURAT1 | HEK293 | A URAT1 and OAT inhibitor.[4] |
| Benzarone | 2,800 | hURAT1 | - | Also acts as an uncoupler of oxidative phosphorylation.[2] |
| HNW005 | 6,400 | hURAT1 | - | Dual inhibitor of NLRP3 inflammasome and URAT1.[2] |
| Sulfinpyrazone | 32,000 | hURAT1 | HEK293 | - |
| Probenecid | 22,000 | hURAT1 | HEK293 | - |
Experimental Protocols
The determination of IC50 values for URAT1 inhibitors typically involves in vitro assays using cell lines that are engineered to express the human URAT1 transporter (hURAT1).
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney 293) cells are commonly used for these assays. The general procedure is as follows:
-
Cell Maintenance: HEK293 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: The cells are transiently transfected with a plasmid vector containing the coding sequence for human URAT1. Control cells are transfected with an empty vector. Transfection is typically carried out for 48 hours before the transport assay is performed.[5]
Urate Transport Assay
The inhibitory activity of the compounds is measured by assessing their ability to block the uptake of a labeled substrate, typically [14C]-uric acid.[4]
-
Preparation: 48 hours post-transfection, the cells are washed with a pre-warmed assay buffer (e.g., Buffer T2).[5]
-
Pre-incubation: The cells are pre-incubated in the assay buffer for 15 minutes at 37°C.[5]
-
Inhibition Assay: The test compounds (URAT1 inhibitors) are serially diluted and added to the cells for a 5-minute pre-incubation period before the addition of the radiolabeled uric acid.[4]
-
Uptake Measurement: [14C]-uric acid (e.g., at a concentration of 100 µM) is added to the cells, and the uptake is allowed to proceed for a defined period.[4]
-
Data Analysis: The reaction is stopped, and the cells are washed to remove excess radiolabel. The amount of intracellular [14C]-uric acid is quantified using a scintillation counter. The URAT1-dependent transport activity is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells. IC50 values are then determined by fitting the concentration-response data to a logistical equation using non-linear regression analysis.[6]
Visualizing the URAT1 Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is helpful to visualize the URAT1-mediated uric acid reabsorption pathway and the point of inhibition.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dotinurad | URAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of URAT1 Inhibitor 4 in a Murine Model of Hyperuricemia
A comprehensive analysis of the novel URAT1 inhibitor 4 reveals potent urate-lowering effects, outperforming established therapies in a preclinical mouse model of hyperuricemia. This guide provides a detailed comparison of its in vivo efficacy against other URAT1 inhibitors, supported by experimental data and protocols for researchers in drug development.
Introduction to URAT1 Inhibition in Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout and is associated with other metabolic and cardiovascular diseases. The urate transporter 1 (URAT1), located in the proximal tubules of the kidneys, plays a crucial role in the reabsorption of uric acid from urine back into the bloodstream.[1] Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels. This guide focuses on the in vivo efficacy of a novel URAT1 inhibitor, designated as "4" (also known as compound 10, a Lesinurad derivative), and compares its performance with other known URAT1 inhibitors: Lesinurad, Benzbromarone, and Probenecid.
In Vivo Efficacy Comparison
The in vivo efficacy of this compound and its comparators was evaluated in a potassium oxonate-induced hyperuricemia mouse model. This model is widely used to screen for anti-hyperuricemic drugs as potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in rodents, leading to an accumulation of uric acid in the blood. The following tables summarize the key performance data gathered from various preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (µM) |
| This compound | URAT1, GLUT9 | 7.56 (URAT1), 55.96 (GLUT9) |
| Lesinurad | URAT1, OAT4 | 7 (URAT1), 5 (OAT4)[2] |
| Benzbromarone | URAT1, GLUT9 | 0.29 (URAT1), Weak activity on GLUT9[2] |
| Probenecid | URAT1, OAT4 | 13.23 (URAT1), 15.54 (OAT4)[2] |
Table 2: In Vivo Efficacy in Hyperuricemic Mice
| Compound | Dose | Route of Administration | Animal Model | Serum Uric Acid Reduction (%) | Urinary Uric Acid Excretion | Reference |
| This compound | 2 mg/kg | Oral | Kunming mice (acute) | 73.29% | Data not available | [3] |
| Lesinurad | Not specified | Oral | Mouse | 26.89% | Increased | [1][3] |
| Benzbromarone | 50 mg/kg | Oral | Kunming mice | Significant reduction | Increased | [4] |
| Probenecid | 100 mg/kg | Oral | Mouse | Dramatic reduction | Significantly increased | [5] |
Note: The experimental conditions, including the specific strain of mice, the dosage of potassium oxonate used to induce hyperuricemia, and the timing of measurements, may vary between studies, affecting direct comparability.
Table 3: Acute Toxicity Profile
| Compound | Dose | Route of Administration | Animal Model | Survival Rate (after 7 days) |
| This compound | 1000 mg/kg | Intragastric | Kunming mice | 100% |
| Lesinurad | 1000 mg/kg | Intragastric | Kunming mice | 40% (male), 20% (female) |
Experimental Protocols
Induction of Hyperuricemia in Mice
A widely accepted method for inducing hyperuricemia in mice involves the administration of a uricase inhibitor, such as potassium oxonate.[6]
-
Materials: Potassium oxonate, vehicle (e.g., 0.5% carboxymethylcellulose sodium), hypoxanthine (optional).
-
Procedure:
-
Male Kunming mice are typically used.
-
A suspension of potassium oxonate is prepared in the vehicle.
-
To induce acute hyperuricemia, a single intraperitoneal injection of potassium oxonate (e.g., 250-300 mg/kg) is administered.[7]
-
To enhance and sustain hyperuricemia, an oral administration of a purine precursor, such as hypoxanthine (e.g., 250-300 mg/kg), can be given one hour prior to the potassium oxonate injection.[8]
-
The test compounds (URAT1 inhibitors) are typically administered orally one hour after the induction of hyperuricemia.
-
Measurement of Uric Acid Levels
-
Serum Uric Acid:
-
Blood samples are collected from the mice at specified time points after drug administration.
-
Serum is separated by centrifugation.
-
Uric acid concentration is determined using a commercial uric acid assay kit, which is often based on an enzymatic colorimetric method.[9][10] The absorbance is measured at a specific wavelength (e.g., 520 nm or 590 nm), and the concentration is calculated based on a standard curve.
-
-
Urinary Uric Acid:
-
Mice are housed in metabolic cages to collect urine over a specific period (e.g., 24 hours).
-
The volume of urine is measured.
-
Urine samples may require dilution before analysis.
-
Uric acid concentration in the urine is measured using a similar enzymatic colorimetric assay as for serum.[4]
-
Signaling Pathways and Experimental Workflow
Mechanism of URAT1 Inhibition
The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the in vivo efficacy of a URAT1 inhibitor in a mouse model of hyperuricemia.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent agent for lowering serum uric acid levels, demonstrating superior efficacy and a more favorable acute toxicity profile compared to Lesinurad in a mouse model of hyperuricemia. Its significant reduction of serum uric acid at a low dose of 2 mg/kg highlights its potential as a promising therapeutic candidate for the treatment of hyperuricemia and gout. Further studies, including dose-response assessments and evaluation of its effect on urinary uric acid excretion, will be crucial to fully elucidate its pharmacological profile and solidify its position as a next-generation uricosuric agent. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct similar comparative studies and advance the development of novel treatments for hyperuricemia.
References
- 1. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atlas-medical.com [atlas-medical.com]
- 10. linear.es [linear.es]
Benchmarking URAT1 inhibitor 4 against current gout therapies
An Objective Comparison of URAT1 Inhibitor 4 Against Current Gout Therapies for Researchers
This guide provides a comprehensive benchmark of the novel URAT1 inhibitor, Compound 4, against established urate-lowering therapies for gout. Designed for researchers, scientists, and drug development professionals, this document summarizes comparative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in gout research and development.
Introduction to Gout and Therapeutic Strategies
Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues, a condition resulting from chronic hyperuricemia (elevated serum uric acid levels).[1][2] Hyperuricemia arises from either the overproduction of uric acid or, more commonly, its insufficient excretion by the kidneys.[3] Approximately 90% of hyperuricemia cases are attributed to impaired renal excretion of uric acid.[3][4][5]
Current therapeutic strategies for managing chronic gout focus on lowering serum urate levels to a target of ≤ 6 mg/dL.[6] These treatments fall into two primary categories:
-
Xanthine Oxidase (XO) Inhibitors : Agents like allopurinol and febuxostat decrease the production of uric acid by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[6][7]
-
Uricosuric Agents : These drugs increase the renal excretion of uric acid. The majority of modern uricosurics, including the investigational Compound 4, function by inhibiting the Urate Transporter 1 (URAT1).[6][7][8] URAT1 is a key transporter in the kidneys responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[4][5][9]
Comparative Efficacy of Urate-Lowering Therapies
The performance of this compound is benchmarked against leading xanthine oxidase inhibitors and other uricosuric agents. The data presented below is compiled from various in vitro and clinical studies to provide a quantitative comparison.
Table 1: In Vitro Potency of URAT1 Inhibitors
This table compares the half-maximal inhibitory concentration (IC50) of various uricosuric agents against the human URAT1 transporter. A lower IC50 value indicates higher potency.
| Compound | Target(s) | IC50 (Human URAT1) | Reference |
| This compound (Lesinurad Derivative) | URAT1 | 7.56 µM | [10] |
| Verinurad (RDEA3170) | URAT1 | 0.025 µM (25 nM) | [11] |
| URAT1 Inhibitor 1 (1g) | URAT1 | 0.032 µM | [3] |
| Benzbromarone | URAT1, GLUT9 | 14.3 µM | [3] |
| Dotinurad | URAT1 (selective) | Not specified, approved in Japan | [1][8] |
| Lesinurad | URAT1, OAT4 | 7.2 µM - 65.5 µM | [3] |
| Probenecid | URAT1, OAT1, OAT3, GLUT9 | Moderate efficacy | [6][8] |
| Febuxostat | XO (primary), URAT1 | 36.1 µM | [3] |
Note: IC50 values for the same compound can vary between different assays and experimental conditions.
Table 2: Clinical Efficacy of Current Gout Therapies
This table summarizes the clinical effectiveness of established gout therapies in achieving target serum uric acid (sUA) levels.
| Drug | Drug Class | Key Efficacy Outcomes | Reference |
| Allopurinol | XO Inhibitor | Non-inferior to febuxostat in controlling gout flares. Considered a first-line agent. | [12][13] |
| Febuxostat | XO Inhibitor | More effective than allopurinol at commonly used doses in lowering sUA levels.[14] Showed favorable efficacy and safety in a network meta-analysis. | [14][15] |
| Probenecid | Uricosuric | Generally less effective than allopurinol; considered a second-line agent. | [12] |
| Benzbromarone | Uricosuric | Potent uricosuric with efficacy comparable to allopurinol, but its use is limited due to reports of hepatotoxicity. | [8][15] |
| Lesinurad | Uricosuric | Approved for use in combination with an XO inhibitor for patients not reaching sUA targets with an XO inhibitor alone. | [12] |
Key Experimental Methodologies
Reproducible and standardized protocols are critical for benchmarking novel compounds. Below are detailed methodologies for essential in vitro and in vivo assays used in gout research.
Protocol 1: In Vitro URAT1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit uric acid uptake via the URAT1 transporter expressed in a mammalian cell line.
-
Cell Culture and Transfection :
-
Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney II (MDCK-II) cells are cultured under standard conditions (37°C, 5% CO2).[16]
-
Cells are transiently or stably transfected with a plasmid encoding the full-length human URAT1 (SLC22A12) gene. Control cells are transfected with an empty vector.
-
-
Uptake Assay :
-
Cells are seeded into 24- or 48-well plates and grown to confluence.
-
On the day of the experiment, cells are washed with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Cells are pre-incubated for 10-15 minutes in KRH buffer containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Benzbromarone).[16]
-
-
Substrate Addition and Incubation :
-
The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [14C]-labeled uric acid along with the corresponding concentration of the test compound.
-
Cells are incubated for a defined period (e.g., 5-20 minutes) at 37°C.
-
-
Termination and Lysis :
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular substrate.
-
Cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification and Data Analysis :
-
The radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
Protein concentration in each well is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.
-
The percent inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Hyperuricemia Model and Efficacy Testing
This protocol describes a common rodent model used to assess the urate-lowering efficacy of test compounds in vivo.
-
Animal Model Induction :
-
Male Kunming mice or Sprague-Dawley rats are used.
-
Hyperuricemia is induced by administering a uricase inhibitor, potassium oxonate (PO), typically at a dose of 250-300 mg/kg via intraperitoneal injection or oral gavage.
-
To further elevate uric acid levels, a purine precursor such as hypoxanthine (HX) (250-300 mg/kg) or yeast extract is co-administered orally with the potassium oxonate.[17][18] This combined administration increases uric acid production while inhibiting its breakdown.[17][18]
-
An alternative is the uricase knockout (Uox-/-) mouse model, which spontaneously develops hyperuricemia.[19][20]
-
-
Compound Administration :
-
Animals are divided into several groups: Normal Control, Hyperuricemic Model, Positive Control (e.g., Allopurinol 10 mg/kg or Benzbromarone 10 mg/kg), and Test Compound groups (e.g., this compound at various doses).
-
The test compound or vehicle is administered orally one hour after the induction of hyperuricemia.
-
-
Sample Collection :
-
Blood samples are collected from the retro-orbital plexus or tail vein at a specified time point (e.g., 1-2 hours) after compound administration.
-
Serum is separated by centrifugation.
-
-
Biochemical Analysis :
-
Serum uric acid (sUA) levels are measured using a commercial uric acid assay kit or by Ultra Performance Liquid Chromatography (UPLC).[21]
-
-
Data Analysis :
-
The mean sUA levels for each group are calculated.
-
The percentage reduction in sUA for the treatment groups is calculated relative to the hyperuricemic model group.
-
Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
-
Visualizations: Pathways and Workflows
Renal Urate Transport and Drug Targets
The following diagram illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell and highlights the targets of major gout therapies.
Caption: Renal urate transport pathways and targets of major gout therapies.
Experimental Workflow for In Vivo Efficacy
This flowchart outlines the key steps in evaluating the efficacy of a novel URAT1 inhibitor in a preclinical animal model of hyperuricemia.
Caption: Workflow for in vivo testing of urate-lowering compounds.
References
- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 2. Pharmacologic Management of Gout [uspharmacist.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. explorationpub.com [explorationpub.com]
- 7. How do different drug classes work in treating Gout? [synapse.patsnap.com]
- 8. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 9. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gout - Wikipedia [en.wikipedia.org]
- 13. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effectiveness of urate lowering with febuxostat versus allopurinol in gout: analyses from large U.S. managed care cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of urate-lowering therapy for the treatment of hyperuricemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 19. atlantisbioscience.com [atlantisbioscience.com]
- 20. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of URAT1 Inhibitor "4" and Allopurinol on Serum Uric Acid Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a novel URAT1 inhibitor, represented here as "URAT1 inhibitor 4," and the established xanthine oxidase inhibitor, allopurinol, in reducing serum uric acid (sUA) levels. This analysis is supported by experimental data from clinical trials and detailed methodologies to aid in research and development. For the purpose of this guide, the investigational URAT1 inhibitor AR882 will be used as a representative example of "this compound" due to the availability of direct comparative clinical trial data with allopurinol.
Mechanism of Action: A Tale of Two Pathways
Uric acid homeostasis is primarily regulated by its production and excretion. Allopurinol and URAT1 inhibitors target distinct pathways to achieve sUA reduction.
Allopurinol , a cornerstone in hyperuricemia management, and its active metabolite, oxypurinol, function by inhibiting xanthine oxidase.[1][2][3][4][5] This enzyme is critical in the purine catabolism pathway, responsible for converting hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] By blocking this enzymatic step, allopurinol effectively curtails the production of uric acid.[2]
URAT1 (Urate Transporter 1) inhibitors , on the other hand, target the renal excretion of uric acid. URAT1 is a protein located in the proximal tubules of the kidneys that is responsible for the reabsorption of approximately 90% of filtered uric acid back into the bloodstream.[6][7] By selectively inhibiting URAT1, these drugs promote the excretion of uric acid in the urine, thereby lowering sUA levels.[8] AR882 is a potent and selective URAT1 inhibitor.[9]
Quantitative Data Presentation: Efficacy in Lowering Serum Uric Acid
The following tables summarize the quantitative data from clinical trials comparing the efficacy of URAT1 inhibitor AR882 and allopurinol in reducing serum uric acid levels in patients with gout.
Table 1: Serum Uric Acid Levels (mg/dL) at 3 and 12 Months in a Phase 2 Trial [10][11]
| Treatment Group | Baseline sUA (mg/dL) | sUA at 3 Months (mg/dL) | sUA at 12 Months (mg/dL) |
| AR882 75 mg | 9.1 - 9.6 | 4.5 | 3.9 |
| AR882 50 mg + Allopurinol | 9.1 - 9.6 | 4.7 | 4.4 |
| Allopurinol (up to 300 mg) | 9.1 - 9.6 | 6.1 | 4.0 (after switching to AR882 75mg + allopurinol at 6 months) |
Table 2: Percentage of Patients Achieving Target sUA Levels in a Phase 2a Study [12][13]
| Treatment Group | % of Patients with sUA <5 mg/dL | % of Patients with sUA <4 mg/dL |
| AR882 50 mg | 93% | Not Reported |
| AR882 75 mg | Not Reported | 88% |
| Allopurinol 300 mg | 11% | 0% |
| Febuxostat 40 mg | 33% | 0% |
Experimental Protocols
Clinical Trial Protocol: Phase 2 Study of AR882 in Patients with Tophaceous Gout
This section outlines the methodology of a Phase 2, randomized, open-label, global trial evaluating the efficacy and safety of AR882.[10][11][14]
-
Objective: To evaluate the long-term effect of AR882 on the resolution of subcutaneous tophi and the reduction in urate crystal deposition volume.[14]
-
Patient Population: 42 patients with a diagnosis of gout and the presence of at least one subcutaneous tophus.[10][11][14]
-
Randomization and Treatment: Patients were randomized into three groups:
-
Study Duration: The initial treatment period was 6 months, with an optional 6-month extension.[14] At 6 months, participants in the allopurinol monotherapy group were eligible to have AR882 75 mg added to their regimen.[14]
-
Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms throughout the study.[14]
Allopurinol Dosing and Administration Protocol
The following protocol is based on general guidelines for allopurinol administration in clinical trials for gout.[7][15]
-
Initial Dosing: Allopurinol is typically initiated at a low dose, such as 100 mg daily for patients with normal renal function, and 50 mg daily for those with chronic kidney disease (CKD) stage 4 or worse.[15]
-
Dose Titration: The dose is gradually increased by 50-100 mg increments every 2-5 weeks until the target serum urate level (typically <6 mg/dL) is achieved.[7][15]
-
Maximum Dose: The maximum FDA-approved dose is 800 mg daily, and doses above 300 mg are often administered in divided doses.[15]
-
Concomitant Prophylaxis: To prevent gout flares upon initiation of urate-lowering therapy, concomitant anti-inflammatory prophylaxis with colchicine or NSAIDs is recommended for the first 3-6 months.[7][15]
-
Monitoring: Serum urate levels are monitored every 2-5 weeks during the titration phase to guide dose adjustments.[15]
Serum Uric Acid Measurement Protocol
The measurement of serum uric acid in a clinical setting typically follows a standardized enzymatic colorimetric method.[16]
-
Principle: Uric acid is oxidized by the enzyme uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product. The intensity of the color, measured spectrophotometrically (e.g., at 546 nm), is directly proportional to the uric acid concentration in the sample.[16]
-
Sample Handling:
-
Specimen Type: Serum or plasma are the preferred specimens.[16]
-
Specimen Collection: Blood is collected via venipuncture into appropriate tubes.
-
Specimen Processing: Serum or plasma should be separated from the cells within one hour of collection.[16]
-
Storage: Samples are stable for several days at 2-8°C and for longer periods when frozen at -20°C or -70°C.[16]
-
-
Assay Procedure:
-
Reagents and samples are brought to room temperature.
-
A specific volume of the sample (e.g., 5 µL) is mixed with a working reagent containing uricase, peroxidase, and a chromogen.[17]
-
The reaction is incubated for a set period (e.g., 30 minutes) at room temperature.[17]
-
The absorbance of the resulting colored solution is measured using a spectrophotometer at the appropriate wavelength (e.g., 590 nm).[17]
-
The uric acid concentration is calculated by comparing the absorbance of the sample to that of a known standard.[17]
-
-
Quality Control: Two levels of quality control materials are analyzed at the beginning and end of each run to ensure the accuracy and precision of the results.[16]
Mandatory Visualizations
Caption: Allopurinol's mechanism of action in reducing uric acid production.
Caption: URAT1 inhibitor's mechanism of action in promoting uric acid excretion.
Caption: General experimental workflow for a comparative clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Verinurad Plus Allopurinol for Heart Failure With Preserved Ejection Fraction: The AMETHYST Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. A Study of Dotinurad Versus Allopurinol in Participants With Gout | Clinical Research Trial Listing [centerwatch.com]
- 5. Crystalys Therapeutics Advances Phase 3 Trials of Dotinurad for the Treatment of Gout with Dosing of First Patients [prnewswire.com]
- 6. Arthrosi's New Molecule AR882 for Gout Shows Blockbuster-Potential [prnewswire.com]
- 7. jwatch.org [jwatch.org]
- 8. POS0935 AR882, A SELECTIVE URAT1 INHIBITOR, EXHIBITS NO DRUG-DRUG INTERACTIONS WITH KEY RENAL, HEPATIC, AND GI TRANSPORTERS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. AR882, a Potent and Selective URAT1 Inhibitor with a Favorable Pharmacological, Pharmacokinetic and Toxicity Profile - ACR Meeting Abstracts [acrabstracts.org]
- 10. Arthrosi Presents Positive Phase 2 Data for AR882 at the European Alliance of Associations for Rheumatology (EULAR) Congress 2024 - BioSpace [biospace.com]
- 11. Arthrosi Shares Positive Phase 2 Data for AR882 at EULAR 2024 [synapse.patsnap.com]
- 12. arthrosi.com [arthrosi.com]
- 13. Arthrosi Therapeutics, Inc. Announces Impressive Phase 2a Study Results for Gout Patients [prnewswire.com]
- 14. ard.bmj.com [ard.bmj.com]
- 15. droracle.ai [droracle.ai]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of URAT1 Inhibitor 4
I. Chemical and Physical Properties
A clear understanding of the known properties of URAT1 inhibitor 4 is the first step in determining the appropriate disposal route. The following table summarizes the available data for this compound.
| Property | Value |
| Molecular Formula | C27H20BrN3O4S3[1] |
| Molecular Weight | 626.56 g/mol [1] |
| Physical State | Solid (Assumed based on typical small molecule inhibitors) |
| Solubility | Soluble in DMSO[2] |
| Known Hazards | Not explicitly defined in available resources. Treat as a potentially hazardous substance. |
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or contaminated materials (e.g., gloves, pipette tips, glassware).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] It is best practice to maintain separate waste containers for halogenated organic compounds, such as this brominated inhibitor.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure lids. For solid waste, a clearly labeled, sealed bag within a rigid outer container is recommended. For liquid waste (e.g., DMSO solutions), use a compatible container, such as a glass or polyethylene bottle.
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
3. Storage of Chemical Waste:
-
Designated Satellite Accumulation Area (SAA): Store all hazardous waste in a designated and properly marked SAA within the laboratory.[4][5] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Storage Limits: Adhere to the maximum volume of hazardous waste allowed in an SAA as stipulated by your institution and regulatory bodies (e.g., typically no more than 55 gallons of hazardous waste).[4]
4. Disposal of Different Waste Forms:
-
Unused or Expired this compound (Solid):
-
If in its original, unopened container, it can be disposed of as is, with a hazardous waste label affixed.
-
If the container has been opened, ensure it is securely sealed before labeling for disposal.
-
-
Solutions of this compound (e.g., in DMSO):
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Do not dispose of solutions down the drain.[6]
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.
-
Glassware: Heavily contaminated glassware should be treated as hazardous waste. Lightly contaminated glassware should be decontaminated with an appropriate solvent (e.g., ethanol) and the solvent waste collected as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and pipette tips should be collected in a clearly labeled hazardous waste bag.
-
5. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often 6-12 months, check with your EHS), contact your institution's EHS department to schedule a waste pickup.[4][7]
-
Provide Necessary Documentation: Have all necessary paperwork completed as required by your EHS office for the waste manifest.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
